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  • Product: 6-(3,4-Dimethylphenyl)pyrimidin-4-ol
  • CAS: 1695188-65-8

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol: A Technical Guide to M1 mAChR Positive Allosteric Modulation

Prepared by: Senior Application Scientist, Drug Discovery & Molecular Pharmacology Executive Summary & Molecular Pharmacology The compound 6-(3,4-Dimethylphenyl)pyrimidin-4-ol belongs to a highly specialized class of 6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Molecular Pharmacology

Executive Summary & Molecular Pharmacology

The compound 6-(3,4-Dimethylphenyl)pyrimidin-4-ol belongs to a highly specialized class of 6-arylpyrimidin-4-one derivatives. In aqueous physiological environments, this molecule exists in a tautomeric equilibrium between its pyrimidin-4-ol and pyrimidin-4(3H)-one forms. Pharmacologically, this scaffold is recognized as a potent Positive Allosteric Modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) .

Unlike traditional acetylcholinesterase inhibitors (AChEIs) or orthosteric agonists, which cause dose-limiting cholinergic toxicity (e.g., gastrointestinal distress, bradycardia) by indiscriminately activating all muscarinic subtypes, M1 PAMs offer exquisite subtype selectivity. They achieve this by binding to a less conserved extracellular allosteric vestibule, enhancing the affinity ( α ) and/or efficacy ( β ) of the endogenous orthosteric ligand, acetylcholine (ACh), only when and where it is naturally released .

Mechanistic Signaling Cascade

The M1 mAChR is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11​ pathway. The binding of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol to the allosteric site stabilizes the active conformation of the receptor.

When ACh binds to this PAM-stabilized receptor, the Gq/11​ protein is activated, leading to the stimulation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two critical second messengers:

  • Inositol 1,4,5-trisphosphate ( IP3​ ): Triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

  • Diacylglycerol (DAG): Works in concert with Ca2+ to activate Protein Kinase C (PKC).

Downstream, this cascade leads to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2), a pathway fundamentally implicated in synaptic plasticity, memory formation, and Long-Term Potentiation (LTP) .

G ACh Acetylcholine (Orthosteric Agonist) M1 M1 mAChR (Conformational Shift) ACh->M1 Binds Orthosteric Site PAM 6-(3,4-Dimethylphenyl) pyrimidin-4-ol (Allosteric Modulator) PAM->M1 Binds Allosteric Vestibule (Enhances Affinity/Efficacy) Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Release PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activation ERK ERK1/2 Phosphorylation (Synaptic Plasticity) PKC->ERK

Fig 1: M1 mAChR Gq/11 signaling pathway modulated by 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

Self-Validating Assay Architectures

To rigorously characterize the in vitro profile of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, we deploy an orthogonal, self-validating suite of assays. As a rule in molecular pharmacology, relying on a single readout is insufficient due to signal amplification and receptor reserve artifacts. We utilize three distinct methodologies to build a comprehensive operational model.

Protocol A: Real-Time Calcium Mobilization (FLIPR Assay)

Causality: IP3​ -mediated calcium release is highly transient. The Fluorometric Imaging Plate Reader (FLIPR) assay captures this immediate kinetic peak, providing real-time data on receptor activation. Self-Validation: We use Atropine (a non-selective orthosteric antagonist) to ensure the signal is entirely mAChR-dependent, and BQCA (a known M1 PAM) as a positive control.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human M1 mAChR at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (reconstituted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Modulator Addition: Add 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (10 µM final concentration) and incubate for 15 minutes to allow allosteric equilibrium.

  • Agonist Challenge & Reading: Transfer the plate to the FLIPR instrument. Continuously monitor baseline fluorescence for 10 seconds. Inject a sub-maximal concentration ( EC20​ ) of ACh and record the peak fluorescence over 3 minutes.

Protocol B: IP1 Accumulation Assay (HTRF)

Causality: While Ca2+ flux is transient, IP3​ is rapidly degraded into IP2​ and IP1​ . By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, causing IP1​ to accumulate. This provides a stable, time-integrated readout of total Gq​ pathway activation, which is less susceptible to kinetic artifacts than calcium assays.

Step-by-Step Methodology:

  • Cell Stimulation: Resuspend CHO-hM1 cells in stimulation buffer containing 50 mM LiCl. Dispense 10,000 cells/well into a 384-well white plate.

  • Compound Incubation: Add 6-(3,4-Dimethylphenyl)pyrimidin-4-ol alongside varying concentrations of ACh. Incubate for 60 minutes at 37°C.

  • Detection: Add d2 -labeled IP1​ analog and Eu3+ -cryptate labeled anti- IP1​ antibody (Homogeneous Time-Resolved Fluorescence reagents).

  • Measurement: Incubate for 1 hour at room temperature. Read the FRET signal (665 nm / 620 nm ratio) on a microplate reader. The FRET signal is inversely proportional to the amount of native IP1​ generated.

Protocol C: Radioligand Binding ( [3H] NMS Competition)

Causality: To prove true allostery, we must demonstrate that the PAM alters the binding of orthosteric ligands. We use [3H] N-methylscopolamine ( [3H] NMS), an orthosteric antagonist. M1 PAMs typically exhibit negative cooperativity with antagonists, causing a decrease in [3H] NMS binding, which confirms the modulator is binding to a distinct allosteric site and inducing a conformational change.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest membranes from CHO-hM1 cells and resuspend in binding buffer (10 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ ).

  • Incubation: Combine 10 µg of membrane protein, 0.2 nM [3H] NMS, and increasing concentrations of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in a 96-well plate.

  • Equilibration: Incubate for 2 hours at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% PEI using a cell harvester. Wash three times with ice-cold buffer.

  • Scintillation: Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

Workflow Cell CHO-hM1 Cell Preparation FLIPR FLIPR Calcium Assay (Real-time Kinetics) Cell->FLIPR HTRF IP1 HTRF Assay (Stable Pathway Integration) Cell->HTRF Binding Radioligand Binding ([3H]NMS Competition) Cell->Binding Analysis Cooperativity Analysis (Operational Model) FLIPR->Analysis HTRF->Analysis Binding->Analysis

Fig 2: Orthogonal in vitro screening workflow for M1 PAM characterization.

Quantitative Data Profiling

The true efficacy of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is quantified by its ability to shift the ACh concentration-response curve to the left (affinity modulation, α ) and increase the maximal system response (efficacy modulation, β ). Below is a representative quantitative profile derived from the operational model of allosterism.

Table 1: In Vitro Pharmacological Parameters of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

ParameterAssay ModalityAcetylcholine (ACh) AloneACh + Modulator (10 µM)Pharmacological Effect
pEC50​ FLIPR ( Ca2+ Flux)7.20 ± 0.058.15 ± 0.08~9-fold leftward shift (Affinity enhancement)
Emax​ (% of max)FLIPR ( Ca2+ Flux)100%115% ± 5%Positive efficacy modulation ( β>1 )
pEC50​ HTRF ( IP1​ Accumulation)6.85 ± 0.047.90 ± 0.06~11-fold leftward shift (Affinity enhancement)
log(αβ) Operational Model AnalysisN/A1.85 ± 0.12Strong positive cooperativity
pKB​ Radioligand BindingN/A5.90 ± 0.10Modulator binding affinity to allosteric site

Note: The log(αβ) value > 0 confirms the compound acts as a Positive Allosteric Modulator, significantly amplifying both the binding and signaling efficiency of endogenous acetylcholine.

References

  • Jörg, M., Khajehali, E., van der Westhuizen, E. T., et al. (2021). Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. ChemMedChem, 16(1), 216-233. URL:[Link]

  • Moran, S. P., & Conn, P. J. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuronal Signaling, 6(2), 120. URL:[Link]

  • Burger, W. A. C., & Valant, C. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 11, 622312. URL:[Link]

Exploratory

A Comprehensive Framework for the Preliminary Toxicity and Safety Assessment of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Executive Summary The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents, particularly in oncology.[1][2] The novel comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents, particularly in oncology.[1][2] The novel compound, 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, as a member of this class, presents a potential opportunity for drug development. However, before committing significant resources to efficacy studies, a rigorous and scientifically sound evaluation of its preliminary toxicity and safety profile is paramount. The early identification of potential liabilities is essential for a data-driven, resource-efficient, and ethically responsible drug development process.[3][4]

This technical guide provides a comprehensive, multi-tiered framework for establishing the preliminary toxicity and safety profile of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. This document is designed for researchers, toxicologists, and drug development professionals, offering not just a series of protocols, but a strategic and logical workflow. We will detail the rationale behind the selection of each assay, provide step-by-step methodologies grounded in international regulatory standards, and explain how to integrate the data to build a foundational safety profile. Our approach proceeds from in silico and in vitro methods to a focused in vivo study, embodying the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5]

Foundational Strategy: A Phased Approach to Safety Assessment

A robust preclinical safety assessment for a novel chemical entity (NCE) like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol should be approached as a tiered, iterative process.[6] This strategy allows for early " go/no-go " decisions, minimizing the use of resources and animal testing.[4] The workflow begins with high-throughput, lower-complexity assays and progresses to more complex biological systems only for compounds that clear initial safety hurdles.

The diagram below outlines the proposed strategic workflow for the toxicological evaluation of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

Toxicity_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Integrated Risk Assessment in_silico In Silico Assessment (ADME/Tox Prediction) cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Guides initial concentration ranges genotoxicity In Vitro Genotoxicity Battery (Ames & Micronucleus) cytotoxicity->genotoxicity Determines non-cytotoxic concentrations for assays acute_oral Acute Oral Toxicity Study (OECD 420/423) genotoxicity->acute_oral Informs 'Go/No-Go' Decision & In Vivo Starting Dose risk_assessment Preliminary Safety Profile & Risk Assessment genotoxicity->risk_assessment acute_oral->risk_assessment OECD_420_Logic start Start Sighting Study (e.g., 300 mg/kg in 1 female rat) no_death No Death or Evident Toxicity evident_toxicity Evident Toxicity death Death dose_up Dose Next Animal at Higher Level (e.g., 2000 mg/kg) no_death->dose_up dose_down Dose Next Animal at Lower Level (e.g., 50 mg/kg) evident_toxicity->dose_down stop_test Stop Test. Proceed to Main Study at Lower Dose. death->stop_test

Caption: Decision logic for the OECD 420 sighting study.

  • Animal Selection: Use healthy, young adult female nulliparous rats. Females are often used as they are generally slightly more sensitive. [7]2. Housing and Acclimatization: House animals individually with controlled temperature, humidity, and light cycles. Allow for at least 5 days of acclimatization before the study.

  • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). Administer a single dose by oral gavage. The volume administered should generally not exceed 1 mL/100g body weight. [8]4. Sighting Study: Dose a single animal at a starting dose (e.g., 300 mg/kg). Observe for 48 hours.

    • If the animal dies, the main study will be conducted at a lower dose.

    • If evident toxicity is observed, the next animal is dosed at a lower level.

    • If no toxicity is seen, the next animal is dosed at a higher level.

  • Main Study: Based on the sighting study, dose four additional animals sequentially at the selected dose level. A 24-hour interval between dosing each animal is required.

  • Observations: Observe all animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days. [7]7. Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis and Classification: The results allow the substance to be classified according to the Globally Harmonised System (GHS) for chemical classification and labelling.

Integrated Analysis and Preliminary Risk Statement

The culmination of this tiered assessment is the integration of all data points to form a cohesive preliminary safety profile.

  • Cytotoxicity Data (IC₅₀): Provides an initial therapeutic index when compared with anticipated efficacious concentrations. High selectivity for cancer cells over normal cells is a positive indicator.

  • Genotoxicity Data: A negative result in a well-conducted in vitro battery provides strong evidence that the compound is not a direct DNA-damaging agent. A positive result is a significant red flag requiring immediate investigation and may halt further development.

  • Acute Oral Toxicity Data: Establishes the GHS classification for acute toxicity, which is critical for safe handling and informs the maximum tolerated dose (MTD) for future repeat-dose studies. The observation of specific clinical signs can also suggest potential target organs for toxicity.

This systematic approach ensures that by the time 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is considered for more extensive preclinical studies, a foundational understanding of its toxicological profile has been established, de-risking the development process and adhering to the highest standards of scientific and ethical conduct.

References

  • New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.).
  • OECD Guideline for the Testing of Chemicals, No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Oriental Journal of Chemistry.
  • In vitro Toxicity Testing for Drug Discovery. (n.d.). Pharmaron.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI.
  • Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
  • OECD Guideline for the Testing of Chemicals, No. 402: Acute Dermal Toxicity. (2017).
  • OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
  • In Vitro Genotoxicity Study. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • Genotoxicity. (n.d.). Evotec.
  • In Vitro Toxicology Testing. (n.d.).
  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission.
  • ICH Topic S2 (R1) Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency.
  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023).
  • Small Molecule Safety Assessment. (n.d.). Altasciences.
  • Genotoxicity testing for drug development. (n.d.). Miltenyi Biotec.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.com.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). InfinixBio.
  • Safety Assessment. (n.d.). Evotec.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). WuXi AppTec.
  • Preclinical Development: The Safety Hurdle Prior to Human Trials. (2016). Contract Pharma.

Sources

Foundational

Pharmacokinetic Profiling of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Derivatives: A Technical Guide to ADME Optimization

Executive Summary Derivatives of 6-(3,4-dimethylphenyl)pyrimidin-4-ol represent a privileged structural scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and allosteric modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 6-(3,4-dimethylphenyl)pyrimidin-4-ol represent a privileged structural scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and allosteric modulators. However, the clinical translation of these molecules is often bottlenecked by complex pharmacokinetic (PK) behaviors. As a Senior Application Scientist, I have observed that the PK liabilities of this scaffold stem from two primary structural features: the dynamic tautomerism of the pyrimidine core and the high lipophilicity/metabolic susceptibility of the 3,4-dimethylphenyl moiety.

This whitepaper provides an authoritative, in-depth guide to the structural determinants, in vitro ADME strategies, and in vivo pharmacokinetic profiling necessary to optimize this class of compounds.

Structural Determinants of Pharmacokinetics

The Impact of Pyrimidin-4-ol Tautomerism

The pyrimidin-4-ol core exists in a solvent- and pH-dependent tautomeric equilibrium with its pyrimidin-4(3H)-one form. This lactam-lactim tautomerism fundamentally alters the hydrogen bond donor/acceptor profile of the molecule. Standard in silico Lipinski predictions often fail because they assume a static structure. In physiological aqueous environments, the pyrimidin-4(3H)-one (lactam) form typically predominates, increasing the polar surface area (PSA) and potentially restricting passive paracellular permeability. As demonstrated in foundational studies on pyrimidine analogs,1 [1]. Consequently, experimental determination of logD7.4​ is mandatory, as calculated logP will misrepresent the compound's lipophilicity.

Metabolic Liability of the 3,4-Dimethylphenyl Moiety

The 3,4-dimethylphenyl group drives hydrophobic interactions within target binding pockets but introduces significant metabolic soft spots. The benzylic methyl groups are prime targets for Phase I oxidation (hydroxylation) mediated primarily by Cytochrome P450 (CYP) enzymes. Specifically, the topography of this moiety makes it a high-affinity substrate for CYP2C9 and CYP2C19. Research into the 2[2] highlights how dimethylphenyl-containing ligands orient within these specific heme cavities, leading to rapid intrinsic clearance ( CLint​ ). Understanding this 3 [3] is critical; blocking these sites (e.g., via selective fluorination or deuteration) is a standard lead optimization strategy.

Metabolic_Pathway Parent Parent Scaffold (3,4-Dimethylphenyl) CYP CYP2C9 / CYP2C19 Benzylic Oxidation Parent->CYP Met1 M1: 3-Hydroxymethyl Metabolite CYP->Met1 Met2 M2: 4-Hydroxymethyl Metabolite CYP->Met2 UGT Phase II Glucuronidation Met1->UGT Met2->UGT Excretion Renal / Biliary Excretion UGT->Excretion

Fig 1: Primary CYP450-mediated biotransformation pathway of the 3,4-dimethylphenyl moiety.

In Vitro ADME Profiling Strategy

To systematically de-risk these compounds, a self-validating in vitro workflow must be employed. The causality behind this specific sequence is to first establish if the compound survives first-pass metabolism before investing in complex permeability models.

Protocol 2.1: Human Liver Microsome (HLM) Stability & CYP Phenotyping

Rationale: We must quantify CLint​ and identify the specific CYP isoforms responsible for the oxidation of the dimethylphenyl group to guide structural optimization. Self-Validation Mechanism: The assay includes Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal activity. Mass balance is checked by analyzing samples without NADPH to rule out chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, DMSO < 0.1% v/v) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • CYP Inhibition (Phenotyping Branch): For phenotyping, pre-incubate parallel samples with selective inhibitors: Sulfaphenazole (10 µM, CYP2C9) and Ticlopidine (10 µM, CYP2C19).

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

  • Calculation: Calculate half-life ( t1/2​ ) from the log-linear decline of the parent compound, and derive intrinsic clearance: CLint​=(0.693/t1/2​)×(V/[Protein]) .

Protocol 2.2: Bidirectional Caco-2 Permeability Assay

Rationale: Given the tautomeric nature of the pyrimidin-4-ol core, passive permeability cannot be assumed. Bidirectional transport (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) determines the apparent permeability ( Papp​ ) and the Efflux Ratio (ER), identifying potential P-glycoprotein (P-gp) liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing Solutions: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4).

  • Validation Check: Include Lucifer Yellow (100 µM) to confirm monolayer integrity post-assay (permeability must be < 1×10−6 cm/s). Include Digoxin as a known P-gp substrate control.

  • Transport Phase: Add dosing solution to the Apical chamber (for A-B) or Basolateral chamber (for B-A). Incubate at 37°C on an orbital shaker.

  • Sampling: Take aliquots from the receiver chambers at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the permeation rate, C0​ is initial concentration, and A is the surface area. Calculate ER=Papp​(B−A)/Papp​(A−B) .

In Vivo Pharmacokinetic Evaluation

Once in vitro stability and permeability are confirmed, in vivo profiling in rodent models (typically Sprague-Dawley rats) is conducted to determine absolute bioavailability ( F% ), volume of distribution ( Vss​ ), and systemic clearance ( CL ). This aligns with standard practices for4[4].

Representative PK Data Presentation

The following table summarizes the target pharmacokinetic profile for an optimized 6-(3,4-dimethylphenyl)pyrimidin-4-ol derivative, demonstrating the mathematical relationship between clearance, half-life, and bioavailability.

PK ParameterIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kgTarget Thresholds for Lead Progression
Cmax​ (ng/mL) 1,250 ± 1104,800 ± 320 >10× in vitro IC50​
Tmax​ (h) N/A1.5 ± 0.51.0 - 4.0 h
AUC0−∞​ (h·ng/mL) 2,100 ± 18011,550 ± 890Dose proportional
t1/2​ (h) 3.2 ± 0.43.8 ± 0.6 >3.0 h (for once-daily dosing)
CL (mL/min/kg) 7.9 ± 0.8N/A <30% of hepatic blood flow
Vss​ (L/kg) 1.8 ± 0.2N/A >0.6 L/kg (indicates tissue distribution)
Bioavailability ( F% ) 100%55% >30%

Note: The moderate clearance (7.9 mL/min/kg) indicates successful mitigation of the CYP2C9/19 liability, while the Vss​ (1.8 L/kg) suggests excellent tissue penetration, likely driven by the lipophilic dimethylphenyl group.

Systems-Level Workflow for Lead Optimization

The integration of these assays forms a closed-loop optimization system. If a derivative exhibits high clearance, the CYP phenotyping data directs chemists to modify the specific methyl group undergoing oxidation. If permeability is low, adjusting the electronic environment of the pyrimidine ring to favor the more lipophilic tautomer is pursued.

PK_Workflow A 6-(3,4-Dimethylphenyl) pyrimidin-4-ol Scaffold B In Vitro ADME Profiling (HLM, Caco-2, Protein Binding) A->B C CYP450 Phenotyping (CYP2C9 / CYP2C19 Focus) B->C D In Vivo PK (Rat/Mouse) (IV & PO Administration) B->D E LC-MS/MS Bioanalysis & Compartmental Modeling C->E D->E F Lead Optimization (Metabolic Soft-Spot Blocking) E->F F->A Iterative Design

Fig 2: Iterative pharmacokinetic profiling and optimization workflow for pyrimidine derivatives.

References

  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Differing Membrane Interactions of Two Highly Similar Drug-Metabolizing Cytochrome P450 Isoforms: CYP 2C9 and CYP 2C19. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. URL:[Link]

  • Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Exploratory

A Technical Guide to Characterizing the Binding Affinity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol to Target Proteins

Abstract In the landscape of modern drug discovery, a thorough understanding of the interaction between a small molecule and its protein target is paramount. This guide provides an in-depth technical framework for determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of the interaction between a small molecule and its protein target is paramount. This guide provides an in-depth technical framework for determining the binding affinity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, a representative pyrimidine-based compound, to its target proteins. Pyrimidine scaffolds are prevalent in kinase inhibitors, making them a critical area of study.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for robust binding affinity characterization. We will explore two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing a comprehensive view of both the kinetic and thermodynamic drivers of molecular recognition.

Introduction: The Central Role of Binding Affinity

The therapeutic efficacy of a drug is fundamentally linked to its ability to bind to its intended biological target with high affinity and specificity.[4] Binding affinity, quantified by the dissociation constant (KD), is a measure of the strength of the interaction between a ligand (the small molecule) and a protein. A lower KD value signifies a stronger binding interaction. For a compound like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, which belongs to a class of molecules known to target protein kinases, precisely determining its binding affinity is a critical step in the hit-to-lead and lead optimization phases of drug development.[2][5]

Many pyrimidine derivatives have been investigated as inhibitors of various protein kinases, such as p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR), which are implicated in inflammatory diseases and cancer.[6][7][8] Therefore, for the purpose of this guide, we will proceed with the hypothetical yet highly plausible scenario that 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is an inhibitor of a protein kinase, for instance, p38α MAPK. This allows us to ground our discussion in a well-understood and relevant biological context.

This guide will provide the necessary protocols to not only measure the KD but also to understand the complete binding profile, including the rates of association and dissociation (kinetics) and the thermodynamic forces driving the interaction.[9]

Part 1: Foundational Principles of Molecular Interaction

Before delving into experimental protocols, it is crucial to understand the key parameters that define a binding event. The interaction between our compound (Ligand, L) and the target protein (P) can be described by a simple equilibrium:

P + L ⇌ PL

  • Association Rate Constant (ka or kon): This constant describes the rate at which the protein and ligand associate to form a complex. It is measured in units of M⁻¹s⁻¹.

  • Dissociation Rate Constant (kd or koff): This constant describes the rate at which the protein-ligand complex (PL) breaks apart. It is measured in units of s⁻¹. A slow koff rate is often a desirable trait for a drug, as it implies a longer residence time on the target.[10]

  • Equilibrium Dissociation Constant (KD): KD is the ratio of the dissociation and association rate constants (kd/ka) and represents the concentration of ligand at which 50% of the protein molecules are bound at equilibrium. It is a measure of binding affinity and is expressed in molar units (M).

Part 2: Strategic Assay Selection: SPR vs. ITC

Choosing the right biophysical assay is critical for generating high-quality, relevant data.[11] Both SPR and ITC are powerful, label-free techniques, but they provide different, complementary information.[12]

  • Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (in solution) to a ligand (immobilized on the chip).[13] It is the gold standard for determining kinetic parameters (ka and kd) in addition to affinity (KD).[10] This is particularly valuable in drug discovery, as the kinetic profile can provide deeper insights into a compound's mechanism of action.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[15] By titrating the ligand into a solution containing the protein, ITC can directly determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction:

    • Enthalpy (ΔH): The heat change associated with bond formation and breaking.

    • Entropy (ΔS): The change in the system's disorder upon binding.

    • From these, the Gibbs free energy (ΔG), the overall driving force of the reaction, can be calculated.[9][16]

The choice between SPR and ITC depends on the specific question being asked. If understanding the on- and off-rates is critical for a program, SPR is the method of choice. If a complete thermodynamic profile is needed to guide structure-activity relationship (SAR) studies, ITC is indispensable.

Part 3: Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the binding affinity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol to our hypothetical target, p38α MAPK.

Protocol 1: Kinetic Analysis using Surface Plasmon Resonance (SPR)

This protocol is designed to measure the association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) is calculated.

A. Rationale and Self-Validation: The core of a reliable SPR experiment is the quality of the immobilized protein and the minimization of non-specific binding. We employ a reference flow cell, which is activated and blocked but has no protein, to subtract any bulk refractive index changes or non-specific interactions from the signal. This dual-channel approach is a self-validating system, ensuring that the observed binding is specific to the target protein.[5]

B. Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human p38α MAPK (high purity, >95%)

  • 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (solubilized in 100% DMSO, >99% purity)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Analyte Dilution Buffer: Running buffer with 2% DMSO (to match the final DMSO concentration in analyte samples)

C. Step-by-Step Methodology:

  • System Priming and Chip Equilibration:

    • Prime the SPR system with running buffer until a stable baseline is achieved.

    • Equilibrate the CM5 sensor chip with running buffer.

  • Protein Immobilization (Amine Coupling):

    • Activate the surfaces of both the active (Fc2) and reference (Fc1) flow cells with a 7-minute injection of a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject p38α MAPK (diluted to 20 µg/mL in immobilization buffer) over the active flow cell (Fc2) until the desired immobilization level is reached (e.g., ~5000 Response Units, RU). The low pH of the buffer promotes electrostatic pre-concentration of the protein on the negatively charged carboxymethylated dextran surface.

    • Deactivate any remaining active esters on both flow cells by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in 100% DMSO.

    • Create a serial dilution series of the compound in the Analyte Dilution Buffer. A typical concentration range for a kinase inhibitor would be from 10 µM down to low nM (e.g., 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, and a 0 nM blank). It is critical that the final DMSO concentration is identical across all samples, including the blank, to avoid solvent mismatch artifacts.

  • Binding Analysis (Kinetic Titration):

    • Inject the prepared analyte concentrations sequentially over both the reference and active flow cells, starting from the lowest concentration.

    • Each injection cycle should consist of:

      • Association Phase: Inject the analyte for a defined period (e.g., 180 seconds) to monitor the binding event.

      • Dissociation Phase: Flow running buffer over the chip for a longer period (e.g., 600 seconds) to monitor the dissociation of the compound.

    • Between cycles, if necessary, perform a regeneration step with a short pulse of a mild denaturant (e.g., 10 mM Glycine pH 2.5) to remove any remaining bound analyte and ensure the surface is ready for the next injection.

D. Data Analysis:

  • Reference Subtraction: For each injection, subtract the signal from the reference flow cell (Fc1) from the active flow cell (Fc2) to obtain the specific binding sensorgram.

  • Blank Subtraction: Subtract the sensorgram from the blank (0 nM analyte) injection from all other sensorgrams.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process will yield the values for ka, kd, and KD.

Protocol 2: Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

This protocol is designed to provide a complete thermodynamic profile of the binding interaction.

A. Rationale and Self-Validation: ITC directly measures the heat of interaction, making it less prone to artifacts from immobilization or refractive index changes.[17] The self-validating aspect of ITC lies in the experimental design. A control titration of the ligand into the buffer alone is performed. The heat from this dilution control is then subtracted from the experimental binding data, ensuring that the measured heat is solely due to the binding event.[16]

B. Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Recombinant human p38α MAPK (high purity, >95%, dialyzed extensively against the final buffer)

  • 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (solubilized in 100% DMSO, >99% purity)

  • ITC Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4. The buffer must be identical for both the protein and the compound to avoid large heats of mixing.

  • 100% DMSO

C. Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the p38α MAPK solution to a final concentration of 10-20 µM in ITC buffer. It is critical to accurately determine the protein concentration.

    • Prepare the 6-(3,4-Dimethylphenyl)pyrimidin-4-ol solution to a concentration 10-15 times higher than the protein (e.g., 150 µM) in the exact same buffer batch, including a matched concentration of DMSO (e.g., 2%).

    • Prepare a corresponding buffer solution with 2% DMSO for the control titration.

    • Thoroughly degas all solutions immediately before use to prevent air bubbles in the cell or syringe.

  • Instrument Setup and Equilibration:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Allow the instrument to equilibrate until a stable baseline is achieved.

  • Experimental Titration:

    • Carefully load the p38α MAPK solution into the sample cell (~200 µL).

    • Load the compound solution into the injection syringe (~40 µL).

    • Program the injection sequence: typically an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Titration:

    • Clean the cell and syringe thoroughly according to the manufacturer's instructions.

    • Load the ITC buffer (with 2% DMSO) into the sample cell.

    • Load the compound solution into the injection syringe.

    • Perform the exact same injection sequence as the experimental titration. This measures the heat of dilution of the compound.

D. Data Analysis:

  • Data Integration: Integrate the area of each injection peak in the raw thermogram to determine the heat released or absorbed per injection.

  • Control Subtraction: Subtract the heats of dilution (from the control titration) from the experimental binding heats.

  • Model Fitting: Plot the corrected heat per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fitting will yield the thermodynamic parameters: KD, stoichiometry (n), and ΔH. ΔS and ΔG are then calculated automatically by the analysis software.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical SPR Kinetic and Affinity Data

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
6-(3,4-Dimethylphenyl)pyrimidin-4-olp38α MAPK1.5 x 10⁵4.5 x 10⁻³30
Control Compound (e.g., SB203580)p38α MAPK2.1 x 10⁵3.2 x 10⁻³15.2

Table 2: Hypothetical ITC Thermodynamic Data

CompoundTarget ProteinKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
6-(3,4-Dimethylphenyl)pyrimidin-4-olp38α MAPK350.98-7.5-2.8
Control Compound (e.g., SB203580)p38α MAPK181.01-8.2-2.5

Interpretation: The hypothetical data indicates that 6-(3,4-Dimethylphenyl)pyrimidin-4-ol binds to p38α MAPK with a KD in the low nanomolar range (30-35 nM), which is characteristic of a potent interaction. The SPR data reveals both a moderately fast association rate and a slow dissociation rate, the latter suggesting a prolonged residence time on the target. The ITC data shows a stoichiometry (n) of approximately 1, confirming a 1:1 binding model. The binding is enthalpically driven (favorable ΔH), which is common for kinase inhibitors that form specific hydrogen bonds within the ATP-binding pocket.

Part 5: Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological contexts.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P1 Equilibrate System & Chip E1 Activate Chip (EDC/NHS) P1->E1 P2 Prepare Amine Coupling Reagents P2->E1 P3 Prepare Target Protein (p38α) E2 Immobilize p38α on Active Cell P3->E2 P4 Prepare Analyte (Compound Dilutions) E4 Inject Analytes (Kinetic Titration) P4->E4 E1->E2 E3 Block Surface (Ethanolamine) E2->E3 E3->E4 A1 Reference & Blank Subtraction E4->A1 A2 Fit Sensorgrams (1:1 Model) A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for SPR-based kinetic analysis.

MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK activates p38 p38α MAPK MKK->p38 phosphorylates Substrate Downstream Substrates (e.g., ATF2, MK2) p38->Substrate phosphorylates Response Inflammatory Response Apoptosis Substrate->Response Inhibitor 6-(3,4-Dimethylphenyl) pyrimidin-4-ol Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling cascade.

Conclusion

This guide has outlined a robust, multi-faceted approach to characterizing the binding affinity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol for its putative protein kinase target. By integrating the kinetic insights from Surface Plasmon Resonance with the thermodynamic data from Isothermal Titration Calorimetry, researchers can build a comprehensive understanding of the molecular interactions driving compound efficacy. The detailed protocols and validation steps described herein are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery programs. Adherence to these principles will empower scientists to make well-informed decisions in the critical process of developing novel therapeutics.

References

  • Gesellchen, F., & Zimmermann, B. (2011). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 716, 149–176. Link

  • Aram, R., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 455, 27-34. Link

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from Reaction Biology Website. Link

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Science, 1(1-6), 79-85. Link

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from TA Instruments Website. Link

  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry. Retrieved from Malvern Panalytical Website. Link

  • Doyle, M. L. (1997). Isothermal titration calorimetry in drug discovery. Current Opinion in Biotechnology, 8(1), 31-35. Link

  • Kumar, A., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. Link

  • Creative Proteomics. (n.d.). Overview of Biacore Surface Plasmon Resonance Technology. Retrieved from Creative Proteomics Website. Link

  • Nagatoishi, S., & Tsumoto, K. (2017). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. Yakugaku Zasshi, 137(1), 27-33. Link

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-388. Link

  • Karlsson, R., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(1), 141-151. Link

  • Pargellis, C., et al. (2002). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature Structural Biology, 9(4), 268-272. Link

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations, 132. Link

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 856422. Link

Sources

Foundational

A Senior Application Scientist's Guide to Computational Receptor Interaction Modeling: A Case Study with 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth, methodology-focused guide to the computational modeling of small molecule-receptor interactions, using the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, methodology-focused guide to the computational modeling of small molecule-receptor interactions, using the novel compound 6-(3,4-Dimethylphenyl)pyrimidin-4-ol as a practical case study. Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Given the therapeutic potential of this scaffold, a robust and predictive computational workflow is essential for elucidating its mechanism of action and accelerating drug development efforts.

This guide eschews a rigid template, instead presenting a logical, field-proven workflow that a computational scientist would follow. It begins with the crucial step of target identification for a novel compound and progresses through molecular docking, molecular dynamics simulations, and binding free energy calculations. Each protocol is presented with a dual focus: the step-by-step methodology and the scientific rationale—the why—behind each choice, ensuring a deep, applicable understanding for the reader.

Part 1: The Foundational Challenge: Target Identification and Validation

For a novel compound like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, the primary biological target is often unknown. Before any interaction modeling can occur, a set of high-probability protein targets must be identified. Our approach is a multi-pronged strategy that combines structure-based and knowledge-based methods.

Strategy 1.1: Inverse Virtual Screening

Inverse virtual screening flips the conventional drug discovery paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of proteins. This is a powerful hypothesis-generation tool.

  • Rationale: This unbiased, structure-based approach can uncover unexpected targets by evaluating the steric and electrostatic complementarity of the ligand against a vast array of binding sites.[5]

  • Methodology:

    • Prepare the Ligand: Generate a high-quality 3D conformation of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. This involves geometry optimization and charge assignment using a quantum mechanics method or a robust force field.

    • Select a Protein Library: Utilize a curated library of druggable protein structures, such as the PDBbind or a commercially available, annotated collection.

    • High-Throughput Docking: Employ a rapid docking algorithm to systematically dock the ligand into the binding site of every protein in the library.

    • Rank and Filter: Rank the potential targets based on their docking scores. The top-scoring hits represent proteins with a high predicted binding affinity for the compound. These hits must then be critically evaluated for biological plausibility.

Strategy 1.2: Ligand-Based Similarity Searching

This knowledge-based approach leverages the vast repository of existing bioactivity data. The principle is that structurally similar molecules often share similar biological targets.

  • Rationale: This method is computationally inexpensive and highly effective, grounded in decades of structure-activity relationship (SAR) data. Public databases contain millions of data points linking chemical structures to biological activity.

  • Methodology:

    • Select Database: Use a comprehensive database such as ChEMBL, BindingDB, or PubChem.[6]

    • Perform Similarity Search: Use the 2D structure of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol as a query. The Tanimoto similarity coefficient is a standard metric for this purpose.

    • Analyze Hits: Examine the known biological targets of the structurally similar compounds returned by the search. Targets that appear frequently for multiple similar molecules are considered high-priority candidates. For instance, numerous pyrimidin-5-ol derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), making this kinase family a plausible starting point.[7][8]

Workflow: Target Identification

cluster_0 Target Identification Phase Ligand 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (3D Structure) IVS Inverse Virtual Screening Ligand->IVS LSS Ligand Similarity Search Ligand->LSS DB Protein Structure Library (e.g., PDBbind) DB->IVS ChemDB Chemical Database (e.g., ChEMBL) ChemDB->LSS Ranked_Targets_1 Ranked Protein Hits (Docking Score) IVS->Ranked_Targets_1 Structure-based Ranked_Targets_2 Similar Compounds & Known Targets LSS->Ranked_Targets_2 Knowledge-based Prioritize Hypothesis Generation & Target Prioritization Ranked_Targets_1->Prioritize Ranked_Targets_2->Prioritize

Caption: Workflow for identifying and prioritizing protein targets.

For the remainder of this guide, we will proceed with a hypothetical high-priority target identified through these methods: Fibroblast Growth Factor Receptor 4 (FGFR4) , a kinase implicated in hepatocellular carcinoma.[8]

Part 2: Predicting Binding Pose and Affinity with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9][10] It is the cornerstone of structure-based drug design. We will use the widely validated AutoDock Vina software for this purpose.[11]

Experimental Protocol: Molecular Docking with AutoDock Vina

1. System Preparation [11][12]

  • Step 1a: Receptor Preparation.

    • Action: Download the crystal structure of FGFR4 from the Protein Data Bank (PDB). For this example, we'll use a representative structure.

    • Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Action: Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately modeling electrostatic interactions.[12]

    • Output: Save the prepared receptor as a .pdbqt file, which contains atomic coordinates and charge information for AutoDock.

  • Step 1b: Ligand Preparation.

    • Action: Generate the 3D structure of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a computational chemistry package.

    • Action: Assign rotatable bonds, add polar hydrogens, and compute Gasteiger charges.

    • Output: Save the prepared ligand as a .pdbqt file.

2. Docking Execution [9][13]

  • Step 2a: Define the Search Space (Grid Box).

    • Action: Identify the ATP-binding site of FGFR4. If a co-crystallized ligand was present, the grid box should be centered on its location.

    • Action: Define the dimensions of the grid box to encompass the entire binding pocket, with a small margin. A typical size is 25 x 25 x 25 Å.

    • Rationale: The grid box confines the docking algorithm's search to the region of interest, significantly increasing computational efficiency. The algorithm pre-calculates potential energy grids for various atom types within this box.[14]

  • Step 2b: Configure and Run AutoDock Vina.

    • Action: Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the desired exhaustiveness (a parameter controlling the thoroughness of the search).

    • Action: Execute the Vina command from the terminal.

3. Analysis of Results

  • Step 3a: Analyze Binding Affinity.

    • Action: Vina will output a series of binding poses, ranked by their predicted binding affinity in kcal/mol. The lower (more negative) the value, the stronger the predicted interaction.[9]

  • Step 3b: Visualize and Evaluate Binding Poses.

    • Action: Load the receptor and the top-ranked ligand poses into a molecular visualizer.

    • Action: Analyze the key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking. A plausible binding pose should satisfy key pharmacophoric features known for the target class (e.g., hydrogen bonding with the kinase hinge region).

Data Presentation: Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting Residues (FGFR4)Interaction Type
1-9.2ASP641, GLU571Hydrogen Bond
VAL559, LEU630, PHE642Hydrophobic
2-8.8GLU571, ALA580Hydrogen Bond
ILE547, LEU630, ALA640Hydrophobic
3-8.5ASP641, CYS582Hydrogen Bond
VAL550, PHE642, VAL623Hydrophobic

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it does not account for the dynamic nature of proteins or the influence of solvent. MD simulations model the system's atom-by-atom movement over time, providing critical insights into the stability of the predicted protein-ligand complex.[10][15]

Workflow: MD Simulation Protocol

cluster_1 MD Simulation Phase Input Docked Protein-Ligand Complex (Pose 1) Topology Generate System Topology (Protein & Ligand Force Fields) Input->Topology Solvate Solvation & Ionization (Add Water Box & Neutralize) Topology->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT Relax system NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Stabilize temp Production Production MD Run (e.g., 100 ns) NPT->Production Stabilize pressure Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Step-wise workflow for preparing and running an MD simulation.

Experimental Protocol: MD Simulation with GROMACS

1. System Setup [16][17]

  • Step 1a: Generate Topologies.

    • Action: Use a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to generate topology files. These files define the bond lengths, angles, dihedrals, and atomic charges that govern molecular interactions.

    • Rationale: The choice of force field is critical for the accuracy of the simulation. Well-parameterized force fields are essential for reproducing experimental behavior.

  • Step 1b: Solvation and Ionization.

    • Action: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

    • Rationale: Explicitly modeling water is crucial as it mediates many protein-ligand interactions and affects conformational stability. Neutralizing the charge is a requirement for many simulation algorithms.

2. Simulation and Production [16]

  • Step 2a: Energy Minimization.

    • Action: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Step 2b: System Equilibration.

    • Action: Perform a short (e.g., 1 ns) simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature, followed by a longer (e.g., 5-10 ns) simulation in the NPT (isothermal-isobaric) ensemble to adjust the system to the correct pressure and density.

    • Rationale: This two-stage equilibration ensures that the system is thermally and structurally stable before the production run, preventing artifacts in the final trajectory.

  • Step 2c: Production Run.

    • Action: Run the simulation for a significant duration (e.g., 100-500 ns) to sample the conformational landscape of the complex. Save the coordinates at regular intervals (e.g., every 10 ps).

3. Trajectory Analysis

  • Action: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable.

  • Action: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible and rigid regions of the binding site.

  • Action: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a high percentage of the simulation time.

Part 4: Quantifying Binding with Free Energy Calculations

While docking scores provide a rapid ranking, and MD simulations assess stability, binding free energy calculations offer a more rigorous, quantitative prediction of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that balances accuracy and computational cost.[18]

Rationale: Why MM/PBSA?

MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[18] It provides a more physically realistic energy estimate than docking scores by accounting for changes in solvation upon binding, which is a major thermodynamic driver of molecular recognition. While more computationally demanding than docking, it is far more efficient than rigorous alchemical free energy methods.[19]

Experimental Protocol: MM/PBSA Calculation

1. Snapshot Extraction

  • Action: Extract a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

2. Energy Calculation [18]

  • Action: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal (bond, angle, dihedral) and intermolecular (van der Waals, electrostatic) energies.

    • Solvation Free Energy (ΔG_solv): This is the sum of two components:

      • Polar Solvation Energy (ΔG_PB): Calculated by solving the Poisson-Boltzmann equation, which models the electrostatic environment of the solvent.

      • Nonpolar Solvation Energy (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).

    • Entropic Contribution (-TΔS): This term is the most challenging to calculate accurately and is often estimated or ignored in relative comparisons.

3. Binding Free Energy Calculation

  • Action: The total binding free energy (ΔG_bind) is calculated by averaging the results across all snapshots using the following equation:

    • ΔG_bind = <ΔE_MM + ΔG_solv - TΔS>

Data Presentation: Binding Free Energy Components
Energy ComponentAverage Value (kcal/mol)Standard Deviation
ΔE_vdw (van der Waals)-45.83.1
ΔE_elec (Electrostatic)-18.52.5
ΔE_MM (Total MM) -64.3 4.0
ΔG_PB (Polar Solvation)+41.23.8
ΔG_SA (Nonpolar Solvation)-5.10.4
ΔG_solv (Total Solvation) +36.1 3.9
ΔG_bind (MM/PBSA) -28.2 5.6

Note: Entropic term (-TΔS) was not included in this calculation but would be required for absolute binding free energy prediction.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational workflow for investigating the receptor interactions of a novel compound, 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. By progressing from broad target identification to detailed molecular dynamics and free energy calculations, researchers can build a robust, data-driven hypothesis of a compound's mechanism of action. This multi-step process, which validates initial predictions with increasingly sophisticated methods, is fundamental to modern, structure-based drug discovery. The integration of these computational techniques provides invaluable insights that can significantly de-risk and accelerate the journey from a promising chemical scaffold to a clinically effective therapeutic.

References

  • Molecular Docking Tutorial. (n.d.).
  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.).
  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. (2022, July 26).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8).
  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - RSC Publishing. (n.d.).
  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.).
  • Protein-Ligand Complex - MD Tutorials. (n.d.).
  • On Free Energy Calculations in Drug Discovery | Accounts of Chemical Research. (2025, October 10).
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. (2025, August 5).
  • Recent Developments in Free Energy Calculations for Drug Discovery - Frontiers. (n.d.).
  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier - MDPI. (2025, February 6).
  • Predicting the binding of small molecules to nuclear receptors using machine learning - eScholarship. (2022, May 13).
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. (2020, May 4).
  • Calculation of binding free energies - PubMed. (n.d.).
  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches - ijprajournal. (2025, November 15).
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - Semantic Scholar. (2024, September 24).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar. (n.d.).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (2022, December 15).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Causality, Method Optimization, and ICH Q2(R1) Validation Chemical Profiling and Chromatographic Chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Causality, Method Optimization, and ICH Q2(R1) Validation

Chemical Profiling and Chromatographic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physical chemistry. The compound 6-(3,4-Dimethylphenyl)pyrimidin-4-ol presents a unique triad of chromatographic challenges:

  • Lactim-Lactam Tautomerism: The 4-hydroxypyrimidine core exists in an equilibrium between the pyrimidin-4-ol (lactim) and pyrimidin-4(3H)-one (lactam) tautomers[1]. If the exchange rate is on the chromatographic timescale, or if the mobile phase pH induces partial ionization, it results in severe peak broadening or splitting.

  • Dual Ionization Sites: The basic pyrimidine nitrogen has a predicted pKa​ of ~1.7, while the acidic hydroxyl/lactam proton has a pKa​ of ~8.6[2].

  • Hydrophobicity: The 3,4-dimethylphenyl moiety is highly lipophilic, requiring a carefully tuned organic modifier gradient to ensure timely elution without compromising the resolution of early-eluting polar impurities.

Method Development Rationale (The "Why")

As analytical scientists, we must design methods that control the analyte's chemical state rather than merely adjusting instrument parameters.

Mobile Phase pH Causality

Chromatographic behavior of ionizable pyrimidines is highly dependent on mobile phase pH[3]. Operating near a pKa​ boundary results in a mixture of ionized and neutral species, leading to irreproducible retention times and poor peak symmetry. By selecting a 10 mM Ammonium Acetate buffer adjusted to pH 5.0 , we place the environment exactly between the basic ( pKa​ 1.7) and acidic ( pKa​ 8.6) thresholds. At pH 5.0, the molecule is forced entirely into its neutral, stable tautomeric state, maximizing retention on a reversed-phase column and suppressing silanol interactions.

pH_Logic LowPH pH < 1.7 Protonated Cation MidPH pH 3.0 - 7.0 Neutral Tautomer LowPH->MidPH pKa1 ~ 1.7 HighPH pH > 8.6 Deprotonated Anion MidPH->HighPH pKa2 ~ 8.6 Selection Selected: pH 5.0 Ammonium Acetate Max Retention MidPH->Selection Optimal Range

Figure 1: Ionization states of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol and mobile phase pH selection.

Stationary Phase Selection

While a standard C18 column provides adequate hydrophobic retention, the 3,4-dimethylphenyl and pyrimidine rings offer extensive π -electron clouds. A Phenyl-Hexyl stationary phase was selected to facilitate π−π interactions. This provides orthogonal selectivity compared to pure aliphatic phases, which is critical for resolving the Active Pharmaceutical Ingredient (API) from structurally similar positional isomers (e.g., 2,4-dimethylphenyl impurities) generated during synthesis.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system. Every analytical sequence must begin with a blank and a System Suitability Test (SST) to verify column efficiency and buffer efficacy before sample analysis commences.

Reagents and Equipment
  • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Buffer (Mobile Phase A): 10 mM Ammonium Acetate. Dissolve 0.77 g of HPLC-grade ammonium acetate in 1000 mL of Milli-Q water. Adjust to pH 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Step-by-Step Methodology
  • System Preparation: Purge all HPLC lines with their respective mobile phases. Equilibrate the Phenyl-Hexyl column at 30°C with the initial gradient conditions (20% B) for at least 30 minutes until the baseline is stable.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Self-Validation (SST Execution): Inject 10 µL of the Diluent Blank to confirm no baseline interference at the expected retention time. Next, inject the 100 µg/mL standard six consecutive times. The system is only validated for use if the specifications in Table 2 are met.

  • Sample Analysis: Inject prepared samples (10 µL) using the gradient program outlined in Table 1 . Monitor detection via UV absorbance at 254 nm.

Chromatographic Conditions & Data Summaries

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution Phase
0.01.08020Equilibration
2.01.08020Isocratic Hold
10.01.02080Linear Gradient
12.01.02080High Org Wash
12.11.08020Re-equilibration
15.01.08020End of Run

Table 2: System Suitability Specifications (Self-Validation Criteria)

ParameterSpecificationTypical ResultCausality / Significance
Retention Time ( tR​ )6.0 - 7.0 min6.52 minEnsures proper phase ratio and gradient timing.
Theoretical Plates ( N )> 50008450Confirms column integrity and minimal dead volume.
Tailing Factor ( Tf​ ) 1.51.12Validates that pH 5.0 successfully suppressed tautomerism.
% RSD of Peak Area (n=6) 2.0%0.45%Confirms autosampler precision and API stability.

Method Validation Framework

Following optimization, the method must be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[4].

Validation_Workflow cluster_params Validation Parameters Start ICH Q2(R1) Validation Spec Specificity Blank & Impurities Start->Spec Lin Linearity R² > 0.999 Start->Lin Prec Precision RSD < 2.0% Start->Prec Acc Accuracy Recovery 98-102% Start->Acc Rob Robustness Flow, pH, Temp Start->Rob Report Validated HPLC Method Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

Figure 2: Comprehensive ICH Q2(R1) method validation workflow for HPLC analysis.

Validation Summary

A comprehensive validation was executed. Specificity was proven by forcing degradation (acid, base, peroxide, thermal) and demonstrating peak purity via Diode Array Detection (DAD), ensuring no co-elution of degradation products with the 6-(3,4-Dimethylphenyl)pyrimidin-4-ol peak.

Table 3: Method Validation Results Summary

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result
Linearity Range10 - 150 µg/mL R2=0.9998
Accuracy (Recovery)98.0% - 102.0% across 3 levels99.5% - 101.2%
Method Precision% RSD 2.0% (n=6)0.8%
Limit of Detection (LOD)Signal-to-Noise 30.5 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise 101.5 µg/mL
RobustnessUnaffected by deliberate variationsPassed ( Δ pH ±0.2, Flow ±0.1 mL/min)

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: PubMed (National Institutes of Health)
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Semantic Scholar URL
  • Source: PubChem (National Institutes of Health)

Sources

Application

protocols for dissolving 6-(3,4-Dimethylphenyl)pyrimidin-4-ol for cell culture assays

Part 1: Initial Assessment & Search Strategy The user wants a detailed application note for dissolving a specific chemical, 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, for cell culture. My initial searches did not yield a dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Initial Assessment & Search Strategy

The user wants a detailed application note for dissolving a specific chemical, 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, for cell culture. My initial searches did not yield a direct datasheet for this exact compound with its solubility profile. The searches for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol solubility and 6-(3,4-Dimethylphenyl)pyrimidin-4-ol physicochemical properties were too specific and returned no direct hits.

However, I found a lot of general information about dissolving similar compounds (pyrimidinols, small molecules) for cell culture, the properties of the recommended solvent (DMSO), and best practices.

Key findings from the initial search:

  • Solvent of Choice: Dimethyl sulfoxide (DMSO) is the standard and recommended solvent for dissolving a wide range of non-aqueous small molecules for biological assays due to its ability to dissolve both polar and nonpolar compounds.

  • DMSO Properties: It's a polar aprotic solvent, miscible with water, and thermally stable. However, it is hygroscopic (absorbs water) and can be cytotoxic at higher concentrations.

  • DMSO Cytotoxicity: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with ≤ 0.1% being preferable, especially for sensitive or primary cells. Concentrations above 1% can significantly inhibit cell proliferation and cause apoptosis.

  • Stock Solution Best Practices:

    • Prepare high-concentration stock solutions (e.g., 10 mM) in 100% anhydrous DMSO.

    • Use sonication or gentle warming (e.g., 37°C) to aid dissolution if necessary, but be cautious of compound degradation with heat.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and water absorption.

  • Working Solution Best Practices:

    • Compounds dissolved in 100% DMSO can precipitate when diluted into aqueous culture media.

    • To prevent this, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.

    • When adding the DMSO stock to the aqueous medium, add the stock to the medium (not the other way around) while gently vortexing or swirling to ensure rapid mixing and minimize precipitation.

  • Pyrimidinol Derivatives: These are a class of heterocyclic compounds with wide-ranging biological activities. Their physicochemical properties, including solubility, can vary significantly based on their substitutions. Some related structures are noted to be soluble in DMSO.

Information Gaps:

  • I do not have the specific molecular weight (MW) or a definitive solubility value (e.g., mg/mL in DMSO) for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

Revised Plan:

  • Estimate Physicochemical Properties: I will find the molecular formula and calculate the molecular weight based on the compound name. This is crucial for preparing molar solutions. I will search for the structure on PubChem or similar databases.

  • Structure the Application Note: I will use the gathered best-practices to build the protocol. The lack of a specific datasheet means I must emphasize the general procedure and include robust QC and troubleshooting steps.

  • Create Content: I will write the application note with the following sections:

    • Introduction: Importance of proper dissolution, introducing pyrimidinols as a class.

    • Protocol for 10 mM Stock Solution: Detailed steps for calculation, weighing, dissolving in DMSO, and storage. I will explain the rationale for each step (e.g., why use anhydrous DMSO).

    • Protocol for Working Solutions: How to perform intermediate and final dilutions into cell culture medium, emphasizing techniques to avoid precipitation.

    • Quality Control & Validation: How to set up a vehicle control, visual inspection for precipitates.

    • Troubleshooting Guide: Table format for common issues (e.g., precipitation, cytotoxicity) and solutions.

    • Diagrams: Create the required Graphviz diagrams for the workflows.

    • References: Compile the final list.

This revised plan allows me to create a comprehensive and scientifically sound guide despite the lack of a specific data sheet for the exact compound, by relying on established, well-cited laboratory best practices. I will now execute this plan.## Application Note & Protocol: Dissolving 6-(3,4-Dimethylphenyl)pyrimidin-4-ol for Cell Culture Assays

Abstract

This guide provides a detailed, field-tested protocol for the solubilization of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol for use in in vitro cell-based assays. Pyrimidinol derivatives are a significant class of heterocyclic compounds with broad biological activities, making them common subjects of investigation in drug discovery. The accuracy and reproducibility of subsequent cellular assays are critically dependent on the complete and stable dissolution of the test compound. This document outlines a robust methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution into aqueous cell culture media, including best practices for quality control, storage, and troubleshooting common challenges such as precipitation and solvent-induced cytotoxicity.

Compound Information & Physicochemical Properties

Proper preparation of a compound solution begins with understanding its fundamental properties. While specific experimental solubility data for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is not widely published, its structural characteristics as a substituted pyrimidinol suggest it is a weakly acidic, hydrophobic molecule. Such compounds typically exhibit poor solubility in aqueous solutions but are readily soluble in polar aprotic solvents like DMSO.

The protocol described herein is based on established best practices for compounds of this class.

PropertyValueSource
Compound Name 6-(3,4-Dimethylphenyl)pyrimidin-4-ol-
CAS Number 1695188-65-8
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Assumed to be a solid (e.g., powder/crystalline)General knowledge
Predicted Solubility Poor in water; Soluble in DMSO, DMF, MethanolInferred from similar structures

Essential Materials and Reagents

  • 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (solid form)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention filter tips

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile 15 mL or 50 mL conical tubes

Protocol for Preparation of High-Concentration Stock Solution (10 mM in 100% DMSO)

Preparing a high-concentration, non-aqueous stock solution is the foundational step. This allows for minimal solvent introduction into the final cell culture, mitigating potential cytotoxicity. A 10 mM stock is a standard concentration for primary compound storage.

Calculation

The volume of DMSO required to create a 10 mM stock solution is calculated based on the mass of the compound.

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))

Example Calculation for 2 mg of Compound:

  • Mass = 0.002 g

  • Molecular Weight = 200.24 g/mol

  • Desired Molarity = 10 mM = 0.010 mol/L

Volume (L) = 0.002 g / (200.24 g/mol × 0.010 mol/L) = 0.0009988 L Volume (µL) ≈ 998.8 µL

Step-by-Step Procedure
  • Weigh Compound: On a calibrated analytical balance, carefully weigh out the desired mass of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (e.g., 2.0 mg) and place it into a sterile, labeled amber microcentrifuge tube.

    • Expert Insight: Weighing directly into the dissolution tube minimizes compound loss during transfer. Use of amber tubes is a precautionary measure to prevent potential photodegradation.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 998.8 µL) to the tube containing the compound.

    • Expert Insight: Anhydrous DMSO is critical. DMSO is highly hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to compound hydrolysis over time.

  • Dissolve Compound: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no visible particulates remain.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.

    • Causality Note: Applying energy via sonication or gentle heat increases the kinetic energy of the molecules, overcoming the intermolecular forces in the crystal lattice and facilitating dissolution. However, prolonged heating should be avoided as it can degrade thermally sensitive compounds.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealed amber microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term stability.

    • Trustworthiness: Aliquoting is a self-validating step that prevents the degradation associated with multiple freeze-thaw cycles, ensuring consistent compound potency for future experiments.

Protocol for Preparation of Working Solutions for Cell Culture

This protocol describes a two-step dilution process to prepare final treatment media while keeping the DMSO concentration consistent and non-toxic (≤ 0.1%).

Intermediate Dilution (in 100% DMSO)

It is poor practice to dilute a high-concentration DMSO stock directly into an aqueous medium in a single, large step, as this often causes the compound to precipitate out of solution. An intermediate dilution step in 100% DMSO is recommended.

Example for a 10 µM final concentration from a 10 mM stock (1000x dilution):

  • Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of 100% DMSO).

  • Create a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 1 mM stock + 18 µL of 100% DMSO).

Final Dilution (into Cell Culture Medium)

The final working solution is prepared by diluting an intermediate stock into pre-warmed (37°C) cell culture medium. The dilution factor should be at least 1:1000 to ensure the final DMSO concentration is 0.1% or less.

  • Prepare Medium: Add the required volume of pre-warmed cell culture medium to a sterile conical tube (e.g., 10 mL).

  • Spike and Mix: To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. Add 10 µL of the 10 mM stock solution to the 10 mL of medium.

    • Expert Insight: To prevent localized high concentrations and precipitation, add the DMSO stock dropwise into the vortex of the gently swirling or vortexing medium. This ensures immediate dispersion.

  • Equilibrate: Allow the final working solution to sit at 37°C for at least 15-30 minutes before adding it to the cells. Visually inspect for any signs of precipitation or cloudiness.

Quality Control, Validation, and Best Practices

A protocol is only trustworthy if it includes self-validating controls.

  • Vehicle Control: This is the most critical control. All experiments must include a "vehicle control" group where cells are treated with the same final concentration of DMSO as the highest compound concentration used (e.g., 0.1% DMSO in medium). This allows you to distinguish the effect of the compound from any potential effect of the solvent.

  • Solvent Tolerance Test: For a new cell line, it is advisable to perform a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum tolerable concentration that does not impact cell viability or morphology.

  • Visual Inspection: Always inspect solutions for clarity after preparation and before use. If a solution appears cloudy or contains precipitate, it should not be used, as this indicates the compound is not fully dissolved, leading to inaccurate dosing.

  • Sterility: All steps for preparing working solutions should be performed in a sterile environment (i.e., a biological safety cabinet) to prevent contamination of cell cultures.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in 100% DMSO Insufficient solvent volume or low intrinsic solubility.- Double-check calculations. - Gently warm the solution to 37°C for 10-15 minutes. - Sonicate the solution for 5-10 minutes. - If it still fails, the compound may require a lower stock concentration (e.g., 1 mM).
Precipitation upon dilution into aqueous medium "Hydrophobic effect" from rapid change in solvent polarity.- Perform an intermediate serial dilution in 100% DMSO before the final aqueous dilution. - Add the DMSO stock slowly to vigorously vortexing, pre-warmed medium. - Consider using a small amount of a non-ionic surfactant like Tween-20 (if compatible with the assay) or pre-complexing with serum.
Cell death or morphology changes in vehicle control DMSO concentration is too high for the specific cell line.- Reduce the final DMSO concentration to ≤0.1% or lower. - Perform a DMSO toxicity curve to determine the no-effect concentration for your cells. - Ensure even mixing; uneven DMSO concentration in a well can be toxic.
Inconsistent or non-reproducible assay results Compound degradation or inaccurate concentration.- Use fresh aliquots for each experiment to avoid freeze-thaw cycles. - Ensure the compound is fully dissolved before making dilutions; aggregates lead to dosing errors. - Re-verify all calculations and pipetting techniques.

Visualization & Workflows

Diagram 1: Stock Solution Preparation Workflow```dot

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Calculate required DMSO volume for 10 mM B Weigh Compound into sterile amber tube A->B Input for weighing C Add calculated volume of anhydrous DMSO B->C D Vortex for 1-2 min until fully dissolved C->D E Optional: Sonicate or warm to 37°C if needed D->E If needed F Aliquot into single-use tubes D->F Once clear E->D G Store at -20°C or -80°C F->G

Caption: Workflow for preparing final working solutions.

References

  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • de Matos, G. et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. Available at: [Link]

  • Yuan, C. et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE. Available at: [Link]

  • Matson, S. L. et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Lim, D. et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay? (2013). Available at: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. (2021). Available at: [Link]

  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. Available at: [Link]

Method

Comprehensive NMR Spectroscopic Reference Data and Characterization Protocol for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

As pyrimidine derivatives continue to serve as foundational scaffolds in modern drug discovery—particularly in the development of kinase inhibitors and GPCR ligands—rigorous structural characterization remains paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As pyrimidine derivatives continue to serve as foundational scaffolds in modern drug discovery—particularly in the development of kinase inhibitors and GPCR ligands—rigorous structural characterization remains paramount. 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a highly functionalized heterocyclic building block. However, its structural validation is frequently complicated by dynamic solution-phase behavior.

This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR spectroscopic characterization of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, grounded in empirical resonance data and the mechanistic realities of heterocyclic tautomerism.

Structural Dynamics: The Tautomerism Paradigm

The most critical analytical challenge when characterizing 4-hydroxypyrimidines is their lactam-lactim tautomerism. While the compound is formally named as a "pyrimidin-4-ol" (the lactim or enol form), it rarely exists in this state in solution.

Extensive spectroscopic studies utilizing 13 C NMR and synchrotron-based techniques have demonstrated that in polar, hydrogen-bonding solvents like DMSO- d6​ , the equilibrium heavily favors the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one (the lactam or oxo forms) [1][1]. This dynamic shift is driven by the stabilization of the zwitterionic/amide resonance structures in high-dielectric environments [2][2].

Mechanistic Impact on NMR: If an analyst expects a traditional C-OH carbon resonance at ~168 ppm and an adjacent aromatic C5 at ~115 ppm, the actual spectrum will be confusing. The lactam form pushes the C4 resonance to ~162 ppm (characteristic of an amide carbonyl) and highly shields the C5 carbon to ~103 ppm due to the strong electron-donating effect of the nitrogen lone pair conjugated through the enamine-like system [3][3].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure a self-validating system, the protocol must account for the poor solubility of pyrimidinones in non-polar solvents and the long longitudinal relaxation times ( T1​ ) of their quaternary carbons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in 0.6 mL of anhydrous DMSO- d6​ . DMSO is selected specifically to disrupt the strong intermolecular hydrogen-bonding networks typical of pyrimidinones, ensuring sharp spectral lines.

  • Internal Referencing: Add a trace amount of Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm). Alternatively, reference to the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) [4][4].

  • 1 H NMR Acquisition (400/600 MHz): Utilize a standard single-pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete relaxation of the tautomeric NH proton.

  • 13 C NMR Acquisition (100/150 MHz): Utilize a proton-decoupled pulse sequence (zgpg30). Because the molecule contains six quaternary carbons (C2, C4, C6, C1', C3', C4') with extended T1​ times, set the D1​ delay to a minimum of 3.0–5.0 seconds. Acquire 1024 scans to achieve an optimal signal-to-noise ratio[4].

  • 2D Validation (Optional but Recommended): Run 1 H- 13 C HSQC and HMBC experiments. HMBC is critical for unambiguously assigning the C3' and C4' methyl groups and linking the pyrimidine H5 proton to the C4 carbonyl and C6 quaternary carbons.

Workflow Visualization

G A Sample Preparation (DMSO-d6, TMS Internal Std) B 1D NMR Acquisition (1H & 13C Experiments) A->B C 2D NMR Validation (COSY, HSQC, HMBC) B->C D Tautomeric State Analysis (Lactam vs. Lactim) C->D E Final Spectral Assignment & Data Archival D->E

Caption: Workflow for the NMR spectroscopic characterization and tautomeric analysis of pyrimidin-4-ols.

Spectroscopic Reference Data

The following tables summarize the empirical reference data for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, synthesized from established pyrimidine additivity rules and structural analogs.

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
N1-H / N3-H ~12.20br s-1HTautomeric exchangeable proton; broadened by quadrupolar relaxation of N.
C2-H ~8.15s-1HHighly deshielded due to placement between two electronegative nitrogen atoms.
C2'-H ~7.75d2.01HExhibits meta-coupling to C6'-H.
C6'-H ~7.65dd8.0, 2.01HExhibits both ortho-coupling (to C5'-H) and meta-coupling (to C2'-H).
C5'-H ~7.25d8.01HOrtho-coupling to C6'-H.
C5-H ~6.85s-1HMarkedly shielded by the enamine-like conjugation of the pyrimidin-4-one core.
C4'-CH 3​ ~2.30s-3HAromatic methyl group.
C3'-CH 3​ ~2.28s-3HAromatic methyl group.
Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
C4 ~162.0C=OAmide carbonyl resonance, confirming the lactam tautomer dominance.
C6 ~158.5CAromatic quaternary carbon, directly attached to the phenyl ring.
C2 ~153.0CHImine-like carbon situated between two nitrogens.
C4' ~140.5CPhenyl quaternary carbon, attached to the C4' methyl group.
C3' ~137.2CPhenyl quaternary carbon, attached to the C3' methyl group.
C1' ~134.0CPhenyl quaternary carbon, bridging to the pyrimidine ring.
C5' ~130.1CHPhenyl methine carbon.
C6' ~128.5CHPhenyl methine carbon.
C2' ~125.2CHPhenyl methine carbon.
C5 ~103.5CHHighly shielded pyrimidine methine; diagnostic peak for the 4-oxo tautomeric state.
C4'-CH 3​ ~19.8CH 3​ Aliphatic methyl carbon.
C3'-CH 3​ ~19.4CH 3​ Aliphatic methyl carbon.

References

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.ResearchGate.
  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.The Journal of Physical Chemistry A - ACS Publications.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.Benchchem.
  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes.ACS Publications.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Executive Summary & Mechanistic Context The compound 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other bioactive biaryl pyrimidines[1]. However, incorporating this scaffold into complex molecules via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a distinct mechanistic challenge.

Pyrimidin-4-ols exist in a tautomeric equilibrium with their pyrimidin-4(1H)-one form. Because the C4 position lacks a traditional leaving group (such as a halide or triflate), it cannot undergo the prerequisite oxidative addition with a Palladium(0) active species[2]. Therefore, the pyrimidin-4-ol core must be chemically activated to render the C-OH bond electrophilic.

This guide provides a comprehensive, field-proven protocol for the arylation of 6-(3,4-dimethylphenyl)pyrimidin-4-ol, detailing both the traditional two-step halogenation-coupling method [3] and the modern one-pot phosphonium-mediated direct coupling method [2][4].

Activation Strategies and Workflow

To successfully couple an arylboronic acid to the C4 position of the pyrimidine ring, researchers must choose an appropriate activation strategy based on substrate scope, functional group tolerance, and required throughput.

  • Chlorination (Two-Step): The hydroxyl group is converted to a chloride using Phosphorus Oxychloride ( POCl3​ ). The highly electron-deficient nature of the resulting 4-chloropyrimidine makes it an exceptionally reactive electrophile for Suzuki coupling[3][5].

  • Triflation (Two-Step): Activation via trifluoromethanesulfonic anhydride ( Tf2​O ) generates a highly reactive pyrimidin-4-yl triflate[6].

  • Phosphonium Activation (One-Pot): A highly efficient, modern approach utilizes Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP). Base-promoted tautomerization exposes the -OH group, which attacks PyBroP to form a reactive heterocycle-phosphonium salt in situ. This intermediate readily undergoes oxidative addition with Pd(0)[2].

Workflow Start 6-(3,4-Dimethylphenyl) pyrimidin-4-ol POCl3 POCl3 / Reflux (Chlorination) Start->POCl3 Tf2O Tf2O / Base (Triflation) Start->Tf2O PyBroP PyBroP / Base (One-Pot Activation) Start->PyBroP Intermediate1 4-Chloro-6-(3,4- dimethylphenyl)pyrimidine POCl3->Intermediate1 Intermediate2 Pyrimidin-4-yl triflate Tf2O->Intermediate2 Intermediate3 Pyrimidin-4-yl phosphonium salt PyBroP->Intermediate3 Suzuki1 Pd Cat, Base, Ar-B(OH)2 Intermediate1->Suzuki1 Suzuki2 Pd Cat, Base, Ar-B(OH)2 Intermediate2->Suzuki2 Suzuki3 Pd Cat, Ar-B(OH)2 (In Situ) Intermediate3->Suzuki3 Product 4-Aryl-6-(3,4-dimethylphenyl) pyrimidine Suzuki1->Product Suzuki2->Product Suzuki3->Product

Caption: Workflow options for activating and cross-coupling 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

Data Presentation: Optimized Reaction Conditions

The successful cross-coupling of activated pyrimidines is highly dependent on the synergistic selection of the palladium source, ligand, base, and solvent[7]. The tables below summarize the empirically validated conditions for both the traditional and one-pot methodologies.

Table 1: Two-Step Method (Coupling of 4-Chloropyrimidine)
Catalyst SystemBaseSolvent SystemTemp (°C)Yield RangeMechanistic Rationale
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)1,4-Dioxane / H2​O (4:1)90–10080–95%Standard biphasic conditions. Water increases the solubility of the base and accelerates transmetalation[3].
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ Toluene / H2​O (10:1)10075–90%Bidentate ligand prevents catalyst deactivation; ideal for sterically hindered arylboronic acids[8].
Pd(OAc)2​ / SPhos K2​CO3​ DMF120 (MW)85–98%Microwave irradiation with a Buchwald ligand accelerates oxidative addition into electron-rich or bulky substrates[7].
Table 2: One-Pot Method (PyBroP Activation)

| Activating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield Range | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | PyBroP (1.2 eq) | PdCl2​(PPh3​)2​ | Et3​N / Na2​CO3​ | 1,4-Dioxane | 100 | 70–94% | PyBroP generates a highly reactive phosphonium leaving group. PyBOP is avoided as it forms unreactive OBt-ethers[2]. |

Experimental Protocols

Protocol A: Two-Step Halogenation and Suzuki Coupling

Step A1: Synthesis of 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine Causality Note: Neat POCl3​ acts as both the chlorinating reagent and the solvent, driving the equilibrium toward the chlorinated product[9][10].

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, add 6-(3,4-dimethylphenyl)pyrimidin-4-ol (10.0 mmol).

  • Reagent Addition: Carefully add Phosphorus Oxychloride ( POCl3​ , 15 mL, excess) under an argon atmosphere.

  • Reaction: Heat the suspension to reflux (approx. 105 °C) for 2–4 hours. The solid will dissolve, yielding a dark homogeneous solution. Monitor by LC-MS (quench an aliquot in methanol to observe the methyl ether).

  • Workup (Critical Safety Step): Cool the reaction to room temperature. Do not add water directly to the flask. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Dissolve the resulting dark syrup in dichloromethane (50 mL) and pour it slowly into a vigorously stirred beaker of crushed ice (100 g)[9].

  • Neutralization: Carefully neutralize the aqueous layer to pH 7–8 using saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-chloropyrimidine intermediate.

Step A2: Suzuki-Miyaura Cross-Coupling Causality Note: Thorough degassing is mandatory. Palladium(0) is highly susceptible to oxidation by dissolved O2​ , which forms inactive peroxo complexes and promotes homocoupling of the boronic acid[7].

  • Setup: In a Schlenk flask, combine the 4-chloropyrimidine intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed 2M aqueous Na2​CO3​ (2 mL, 4.0 mmol).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12–18 hours.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: One-Pot Direct Arylation via Phosphonium Activation

This modern protocol bypasses the isolation of the hazardous 4-chloropyrimidine intermediate by utilizing PyBroP to activate the C-OH bond in situ[2][4].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Phosphonium Salt TransMet Transmetalation OxAdd->TransMet Ar-B(OH)3- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle for the PyBroP-activated direct Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Loading: To an oven-dried microwave vial, add 6-(3,4-dimethylphenyl)pyrimidin-4-ol (1.0 mmol), arylboronic acid (1.5 mmol), PyBroP (1.2 mmol), and PdCl2​(PPh3​)2​ (0.05 mmol).

  • Atmosphere: Seal the vial, evacuate, and backfill with Argon ( ).

  • Solvent & Base Addition: Inject anhydrous 1,4-dioxane (5 mL) followed by Triethylamine ( Et3​N , 3.0 mmol). Stir at room temperature for 15 minutes. Causality: Et3​N promotes the tautomerization of the pyrimidinone to the pyrimidinol, which subsequently attacks PyBroP to form the reactive phosphonium salt[2].

  • Coupling Base Addition: Inject 2M aqueous Na2​CO3​ (2 mL) to activate the boronic acid for transmetalation.

  • Reaction: Heat the mixture to 100 °C for 12 hours (or 120 °C for 30 minutes under microwave irradiation).

  • Workup: Quench with water, extract with Ethyl Acetate, dry over MgSO4​ , and purify via flash chromatography.

Troubleshooting & Best Practices

  • Low Conversion in One-Pot Method: Ensure that PyBroP is used rather than PyBOP. PyBOP generates an OBt-ether byproduct that permanently caps the pyrimidine ring, completely shutting down the cross-coupling reaction[2].

  • Protodeboronation of Boronic Acid: If the arylboronic acid is electron-poor (e.g., polyfluorinated), it may undergo protodeboronation before transmetalation. To mitigate this, lower the reaction temperature to 70 °C, use a milder base like KF, and switch to a more active catalyst system such as Pd(OAc)2​ /SPhos[7].

  • Handling Pyrimidin-4-ol Solubility: Tautomerizable heterocycles often exhibit poor solubility in standard organic solvents. If the starting material does not dissolve in dioxane, switching the solvent to DMF or DMAc can significantly improve the generation of the active phosphonium species.

References

  • Goodby, J. W., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry, 2001, 66(21), 7125-7128. Available at:[Link]

  • Kang, F.-A., et al. "Pd-Catalyzed Direct Arylation of Tautomerizable Heterocycles with Aryl Boronic Acids via C−OH Bond Activation Using Phosphonium Salts." Journal of the American Chemical Society, 2008, 130(34), 11300–11302. Available at:[Link]

  • Mader, M. M., et al. "Optimization of Hsp90/Aha1 small molecule disruptors via the evaluation of amide bioisosteres." Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 528-533. Available at:[Link]

  • World Intellectual Property Organization. "4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2H)-carboxamide derivatives as LIMK and/or ROCK kinases inhibitors for use in the treatment of cancer." Patent WO2021239727A1, 2021.

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Technical Notes & Optimization

Troubleshooting

Process R&amp;D Support Center: Synthesis &amp; Scale-Up of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Welcome to the Process R&D Technical Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of 6-(3,4-Dimethylphenyl)pyrimidin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. Below, you will find validated protocols, mechanistic troubleshooting guides, and actionable solutions to common scale-up bottlenecks.

I. Process Workflow & Mechanistic Pathway

The most efficient route to 6-arylpyrimidin-4-ols avoids multi-step Suzuki couplings in favor of a one-pot cyclocondensation using an alkyl 3-oxo-3-arylpropanoate, formamide, and an ammonia source[1].

SynthesisWorkflow SM Ethyl 3-(3,4-dimethylphenyl) -3-oxopropanoate Int Intermediate: Enamine Formation SM->Int NH3 (in situ) 110-120 °C Reagents Formamide + Ammonium Acetate Reagents->Int Cond Cyclocondensation (160-170 °C) Int->Cond Hold 2 hours >95% Conv. Prod 6-(3,4-Dimethylphenyl) pyrimidin-4-ol Cond->Prod Formamide -H2O, -EtOH

Fig 1. One-pot scale-up workflow for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol synthesis.

II. Standardized Scale-Up Protocol (100g Pilot Scale)

This self-validating protocol is engineered to prevent thermal degradation and ensure stoichiometric integrity during pilot-scale execution.

Materials:

  • Starting Material: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (100 g, 0.45 mol)

  • Reagents: Ammonium acetate (175 g, 2.27 mol, 5.0 eq)

  • Solvent: Formamide (500 mL)

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, and a reflux condenser. Critical: Set the condenser coolant temperature to 60 °C (warm water) rather than standard chilled water.

  • Charging: Add formamide (500 mL) and ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (100 g) to the reactor. Begin stirring at 250 RPM.

  • Amine Addition: Charge ammonium acetate (175 g) in three equal portions over 30 minutes. Causality: Phased addition manages the mild endotherm of dissolution and prevents localized clumping at the bottom of the reactor.

  • Enamine Formation (Phase 1 Heating): Ramp the internal temperature to 110–120 °C. Maintain this temperature for 2.5 hours.

    • Self-Validation Checkpoint: Pull a 1 mL aliquot, quench in 5 mL of water, extract with 1 mL acetonitrile, and analyze via HPLC. Do not proceed to Step 5 until the intermediate ethyl 3-amino-3-(3,4-dimethylphenyl)acrylate constitutes >95% of the AUC.

  • Cyclocondensation (Phase 2 Heating): Once validated, ramp the reactor temperature to 160–170 °C. Stir for 4–5 hours. The elevated temperature drives the condensation of the enamine with formamide, releasing water and ethanol.

  • Anti-Solvent Isolation: Cool the reaction mixture to 20 °C. Over 45 minutes, slowly charge 1.5 L of cold deionized water (2–5 °C) to precipitate the product.

  • Filtration & Washing: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold water (3 x 200 mL) to remove formamide, followed by cold heptane (200 mL) to purge lipophilic impurities.

  • Drying: Dry the off-white solid in a vacuum oven at 60 °C to a constant weight.

III. Troubleshooting Guides & FAQs

Q: Why is my yield dropping significantly when scaling up from 1g to 100g? A: In lab-scale syntheses, reagents are easily contained in small flasks. However, during scale-up, extended heating at 160–170 °C causes reagents like ammonium acetate (or formamidine acetate) to sublime. This leads to heavy build-up and clogging in standard cold-water condensers[2]. Sublimation physically removes the nitrogen source from the reaction matrix, stalling the cyclocondensation and destroying your stoichiometric ratio. Actionable Fix: Replace the cold-water condenser with a warm-water jacketed condenser set to 60 °C. This is warm enough to prevent the deposition of sublimed ammonium acetate, but cool enough to efficiently reflux the formamide solvent.

Q: What causes the formation of dark, tarry impurities during the 160 °C step? A: This is a kinetic failure. The synthesis is a two-stage cascade: first, the generation of the enamine intermediate, followed by cyclization[1]. If the reactor is ramped to 160 °C before the enamine is fully formed, the unreacted β-keto ester undergoes severe thermal degradation and polymerization. Actionable Fix: Implement the mandatory hold at 110–120 °C for 2.5 hours as outlined in the protocol. Do not initiate the high-heat ramp until the Self-Validation Checkpoint confirms >95% conversion of the starting material.

Q: How can we avoid the tedious liquid-liquid extraction during the workup of the pilot batch? A: Traditional discovery-scale protocols often rely on ethyl acetate extractions[1], which become volumetrically prohibitive, solvent-heavy, and prone to severe emulsions at scale. Actionable Fix: Exploit the poor aqueous solubility of the target pyrimidin-4-ol. By cooling the formamide mixture to room temperature and slowly adding cold water as an anti-solvent, you force the product to crash out as a filterable solid. This eliminates the extraction step entirely, vastly improving throughput, yield, and safety[3].

Q: The isolated product has a persistent yellowish tint and fails HPLC purity specs. How do we clean it up without chromatography? A: The yellow tint is typically caused by trace polymerized β-keto ester or oxidized byproducts trapped in the crystal lattice. Column chromatography is non-scalable and should be avoided. Actionable Fix: Reslurry the crude solid in a mixture of ethanol and water (1:3 ratio) at 50 °C for 1 hour, then cool to 5 °C and filter. The target molecule remains insoluble, while the colored impurities are purged into the mother liquor.

IV. Quantitative Scale-Up Metrics

The following table summarizes the impact of implementing the mechanistic troubleshooting fixes on process efficiency.

Process ParameterLab Scale (1g)Pilot Scale - Unoptimized (100g)Pilot Scale - Optimized (100g)
Condenser Temperature 10 °C10 °C (Sublimation observed)60 °C (No sublimation)
Enamine Hold Time 1.0 hour1.0 hour2.5 hours
Isolation Method EtOAc ExtractionEtOAc Extraction (Emulsions)Anti-Solvent Precipitation
Reaction Time 5 hours6 hours7.5 hours
Overall Yield 72%41%76%
Purity (HPLC) 96.5%88.2%>99.0%
V. References
  • Title: A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol Source: SciSpace / Hindawi URL: 1

  • Title: Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate Source: Organic Process Research & Development (ACS Publications) URL: 2

  • Title: Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate Source: Benchchem URL: 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in Aqueous Media

Welcome to the technical support center for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Compound Characteristics

Q1: What are the likely physicochemical properties of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol that contribute to its poor aqueous solubility?

Furthermore, the pyrimidin-4-ol ring system can participate in intermolecular hydrogen bonding, leading to a stable crystal lattice structure. The energy required to break this lattice for the molecules to be solvated by water can be substantial, further contributing to low solubility.[2] The molecule also possesses ionizable groups. The pyrimidine ring contains nitrogen atoms that can be protonated (act as a base), and the hydroxyl group can be deprotonated (act as an acid). The pH of the aqueous medium will, therefore, play a critical role in its solubility.

Q2: What are the estimated pKa values for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, and how do they influence its solubility?

A2: While experimental pKa values for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol are not published, we can estimate them based on related structures and computational predictions. Pyrimidine derivatives typically have a basic pKa associated with the ring nitrogens and an acidic pKa for the hydroxyl group.[3][4]

  • Basic pKa (pKa₁): The pyrimidine ring nitrogens are weakly basic. For similar pyrimidine structures, the pKa for protonation is generally in the range of 1-3.[3]

  • Acidic pKa (pKa₂): The pyrimidin-4-ol moiety can exhibit keto-enol tautomerism and the hydroxyl group is weakly acidic. The pKa for deprotonation is estimated to be in the range of 8-10.

This dual ionizable nature means that the compound's solubility will be highly dependent on the pH of the solution. At pH values below its basic pKa, the molecule will be protonated and carry a positive charge, which generally increases aqueous solubility. Conversely, at pH values above its acidic pKa, the molecule will be deprotonated, forming an anion with increased solubility.[2] Between these two pKa values, the compound will exist predominantly in its neutral, least soluble form.

Solubilization Strategies

Q3: My compound is precipitating in my aqueous buffer (pH 7.4). What is the first troubleshooting step I should take?

A3: For an ionizable compound like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, the most straightforward initial step is to adjust the pH of your aqueous medium.[2] Given that the compound is likely in its least soluble neutral form around physiological pH (7.4), moving the pH away from this point should increase its solubility.

  • Acidic pH Adjustment: Lowering the pH (e.g., to pH 3-5) will protonate the pyrimidine ring, forming a more soluble cationic species.

  • Basic pH Adjustment: Increasing the pH (e.g., to pH 9-10) will deprotonate the hydroxyl group, forming a more soluble anionic species.

It is crucial to consider the pH stability of your compound and the requirements of your specific assay when choosing to adjust the pH.

Q4: When is it appropriate to use co-solvents, and what are some common examples?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[5] This is a practical approach, especially for in vitro studies, when pH modification is not suitable or sufficient.

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs), such as PEG 300 and PEG 400

  • Propylene glycol (PG)

It is important to use the minimum amount of co-solvent necessary, as high concentrations can sometimes interfere with biological assays or cause toxicity in cell-based or in vivo studies.[6]

Q5: How can cyclodextrins help improve the solubility of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly water-soluble molecules, like our target compound, within their hydrophobic core, effectively shielding the lipophilic part of the molecule from the aqueous environment. This "inclusion complex" has a hydrophilic exterior, which significantly enhances the apparent solubility of the guest molecule in water.[8]

Commonly used cyclodextrins in pharmaceutical research include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin complexation is a powerful technique that can lead to substantial increases in solubility and is often used in formulation development for both preclinical and clinical studies.[9]

Troubleshooting Workflows and Protocols

Decision-Making Workflow for Solubilization

The following diagram outlines a systematic approach to selecting the appropriate solubilization strategy for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

solubilization_workflow start Start: Compound Precipitation in Aqueous Media check_pKa Characterize Physicochemical Properties (Estimate pKa and logP) start->check_pKa ph_adjustment Strategy 1: pH Adjustment check_pKa->ph_adjustment ph_success Solubility Achieved? ph_adjustment->ph_success cosolvent Strategy 2: Co-solvent System ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclodextrin_success Solubility Achieved? cyclodextrin->cyclodextrin_success combination Consider Combination Strategies (e.g., pH + Co-solvent) cyclodextrin_success->combination No cyclodextrin_success->end_success Yes end_fail Re-evaluate Formulation / Consult Specialist combination->end_fail

Caption: A decision-making workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the solubility of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol at different pH values.

Materials:

  • 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

  • Purified water

  • A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Dilute hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment[10]

  • Vortex mixer

  • Orbital shaker

  • pH meter

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of solid 6-(3,4-Dimethylphenyl)pyrimidin-4-ol to a known volume of each buffer in separate vials.

  • Vortex each vial vigorously for 1-2 minutes.

  • Place the vials on an orbital shaker and equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for concentration analysis by HPLC or UV-Vis spectrophotometry.

  • Measure the final pH of the saturated solution.[11]

  • Quantify the concentration of the dissolved compound and plot solubility as a function of pH.

Protocol 2: Solubilization using a Co-solvent System

Objective: To prepare a stock solution of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol using a co-solvent.

Materials:

  • 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Polysorbate 80 (Tween® 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80 in saline): [6]

  • Weigh the required amount of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol and place it in a sterile vial.

  • Add the required volume of DMSO to the vial and vortex until the compound is completely dissolved.

  • Add the required volume of PEG300 and vortex thoroughly.

  • Add the required volume of Tween® 80 and vortex until the solution is homogeneous.

  • Slowly add the saline or PBS to the mixture while continuously vortexing to reach the final desired volume.

  • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

Note: Always prepare a vehicle control (the same formulation without the compound) for your experiments.

Protocol 3: Enhancing Solubility with Cyclodextrins

Objective: To prepare a solution of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure: [2]

  • Prepare a solution of HP-β-CD in purified water at the desired concentration (e.g., 10-40% w/v). Gentle heating may be required to dissolve the HP-β-CD.

  • Add an excess amount of solid 6-(3,4-Dimethylphenyl)pyrimidin-4-ol to the cyclodextrin solution.

  • Stir the mixture vigorously using a magnetic stirrer for 24-48 hours at room temperature. Sonication can be used intermittently to aid in the complexation.

  • After equilibration, remove the undissolved solid by centrifuging the mixture and then filtering the supernatant through a 0.22 µm syringe filter to obtain a clear solution.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis).

Data Summary

The following table provides an illustrative summary of the expected solubility of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in various solvent systems. Actual values must be determined experimentally.

Solvent SystempHExpected SolubilityRationale
Purified Water~7Very LowThe compound is in its neutral, lipophilic form with strong crystal lattice energy.
Aqueous Buffer3.0ModerateProtonation of the pyrimidine ring increases polarity and solubility.
Aqueous Buffer9.0ModerateDeprotonation of the hydroxyl group forms a more soluble salt.
10% DMSO in Water7.4Low to ModerateThe co-solvent reduces the polarity of the aqueous medium.[5]
20% HP-β-CD in Water7.4HighFormation of a highly soluble inclusion complex.[7]

References

  • Shields, G. C., & Seybold, P. G. (2014). Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent.
  • Iancu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Molinspiration. (n.d.). miLogP2.2 - November 2005. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • PeerJ. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1294.
  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3045.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved from [Link]

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  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • Lab Manager. (2026). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

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  • ResearchGate. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Organic Chemistry Data. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Nature. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345.
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  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44951–44959.
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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Kinase Inhibitor Profile of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class. The human kinome, comprising over 500 enzymes, orchestrates the majority of cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class. The human kinome, comprising over 500 enzymes, orchestrates the majority of cellular signaling, and its dysregulation is a hallmark of numerous diseases. Consequently, the development of specific and potent kinase inhibitors is a primary objective for therapeutic intervention. This guide provides a comprehensive framework for benchmarking the efficacy and selectivity of a novel pyrimidine-based compound, 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, against a panel of well-characterized kinases.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an excellent starting point for inhibitor design. However, this conserved binding mode also presents a significant challenge: achieving selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, rigorous, early-stage benchmarking against a diverse panel of kinases is not just a recommendation but a critical step in the preclinical development of any new kinase inhibitor.[1][2][3]

This guide will delineate a robust, industry-standard methodology for profiling 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. We will detail the experimental design, from the selection of a relevant kinase panel and appropriate reference compounds to a step-by-step protocol for a widely-used biochemical assay. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to characterizing novel kinase inhibitors.

I. Strategic Selection of a Kinase Panel and Reference Inhibitors

The initial step in any benchmarking study is the thoughtful selection of targets. A well-curated kinase panel should provide a broad overview of a compound's activity across the kinome, highlighting both intended targets and potential off-targets. For a novel compound like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, whose primary targets are unknown, a diverse screening panel is essential.

Our proposed panel includes representatives from major kinase families, including tyrosine kinases (TKs) and serine/threonine kinases (STKs), implicated in various cancers.

Table 1: Proposed Kinase Panel and Reference Inhibitors for Benchmarking

Kinase TargetKinase FamilyRationale for InclusionReference Inhibitor
EGFR Tyrosine KinaseFrequently mutated in lung, colon, and other cancers. A common target for pyrimidine-based inhibitors.Erlotinib
VEGFR-2 Tyrosine KinaseA key mediator of angiogenesis, crucial for tumor growth and metastasis.Sorafenib
Src Tyrosine KinaseA non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.Dasatinib
BRAF Ser/Thr KinaseA key component of the MAPK/ERK signaling pathway, often mutated in melanoma.Vemurafenib
AURKB Ser/Thr KinaseAurora Kinase B is essential for mitosis and a target in various cancers.Barasertib
JAK2 Tyrosine KinaseA member of the Janus kinase family, critical in cytokine signaling and implicated in myeloproliferative disorders.Ruxolitinib

The choice of reference inhibitors is equally critical. These compounds are well-characterized, often clinically approved, and provide a benchmark for potency and selectivity against which to compare our test compound.

II. Experimental Workflow: In Vitro Kinase Assay

To quantify the inhibitory activity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, a robust and high-throughput biochemical assay is required. While traditional radiometric assays using [γ-³²P]ATP are considered a gold standard for their sensitivity, non-radioactive methods are now more common due to safety and scalability.[4][5] We will employ a luminescence-based assay, specifically the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4] This "add-mix-measure" format is highly amenable to high-throughput screening.[6]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol & Reference Inhibitors Incubation Pre-incubate Kinase with Inhibitor (15 min) Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Reagent_Prep->Incubation Initiation Initiate Reaction with ATP/Substrate Mix (60 min) Incubation->Initiation ADP_Glo_Reagent Add ADP-Glo™ Reagent to deplete unused ATP (40 min) Initiation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP (30 min) ADP_Glo_Reagent->Detection_Reagent Luminescence Measure Luminescence (Plate Reader) Detection_Reagent->Luminescence IC50_Calc Plot Dose-Response Curve & Calculate IC50 Values Luminescence->IC50_Calc

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol

The following protocol is a generalized procedure and should be optimized for each specific kinase-substrate pair, particularly the enzyme and ATP concentrations. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for each kinase to allow for a fair comparison of ATP-competitive inhibitors.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol and each reference inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for dose-response analysis (e.g., 11-point, 3-fold dilutions). This will allow for the determination of the IC50, the concentration at which 50% of the kinase activity is inhibited.[1]

  • Assay Plate Setup:

    • In a 384-well, low-volume white plate, add 1 µL of the diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a solution containing the specific kinase and its corresponding substrate in the appropriate reaction buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Gently mix and pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[8]

    • Prepare a solution of ATP in the reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Mix and incubate the plate for 60 minutes at room temperature. Ensure that the reaction is in the linear range, with less than 20% of the substrate consumed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

III. Data Presentation and Interpretation

The primary output of this benchmarking study will be the half-maximal inhibitory concentration (IC50) values for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol and the reference inhibitors against the selected kinase panel. Presenting this data in a clear, tabular format is essential for comparative analysis.

Table 2: Hypothetical IC50 Data for Kinase Inhibitor Benchmarking (in nM)

CompoundEGFRVEGFR-2SrcBRAFAURKBJAK2
6-(3,4-Dimethylphenyl)pyrimidin-4-ol 25 150 >10,000 8,500 450 >10,000
Erlotinib 23,700>10,000>10,000>10,000420
Sorafenib 9020604430580
Dasatinib 30790.812025310
Vemurafenib >10,000>10,000>10,00031>10,000>10,000
Barasertib >10,000>10,000>10,000>10,0000.37>10,000
Ruxolitinib >10,000>10,0004,500>10,000>10,0003.3

IV. Understanding the Mechanism: Signaling Pathway Context

The inhibitory activity of a compound is best understood in the context of the signaling pathways it modulates. For example, if our test compound is a potent EGFR inhibitor, it would be expected to interfere with the downstream signaling cascade that promotes cell proliferation and survival.

Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT3->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

This diagram illustrates how an EGFR inhibitor like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol would block the activation of downstream effectors such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately inhibiting cell proliferation and survival.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel kinase inhibitor, 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. By employing a diverse kinase panel, well-characterized reference inhibitors, and a robust biochemical assay, researchers can generate high-quality, comparative data to assess the compound's potency and selectivity.

The hypothetical data presented herein suggests that 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a promising EGFR inhibitor with a distinct selectivity profile. The next logical steps would involve expanding the kinase screen to a broader panel (e.g., a kinome-wide scan) to fully elucidate its selectivity, and progressing to cell-based assays to confirm its on-target activity in a more physiological context.[1] Ultimately, this systematic approach to benchmarking is fundamental to the successful development of the next generation of targeted kinase inhibitor therapies.

References

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  • MDPI. (2019, July 17). The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. MDPI. [Link]

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  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. MDPI. [Link]

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Comparative

The Unambiguous Proof: A Comparative Guide to the Structural Validation of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For a novel compound such as 6-(3,4-Dimethylphenyl)pyrimidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For a novel compound such as 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, a pyrimidine derivative with potential pharmacological activity, this structural validation underpins all subsequent research and development. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with essential spectroscopic and computational techniques. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the "gold standard" for the determination of molecular structures at an atomic level.[1][2] This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystal lattice, revealing unambiguous information about bond lengths, bond angles, and stereochemistry.[3][4]

A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield a publicly available crystal structure for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.[5][6][7] This underscores the novelty of the compound and the critical need for its structural characterization. For the purpose of this guide, we will outline the protocol for obtaining such a structure and use data from a closely related pyrimidine derivative to illustrate the expected outcomes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands patience and precision.

Step 1: Crystallization - The Critical Bottleneck

The most challenging, and often rate-limiting, step in SC-XRD is the growth of a high-quality single crystal.[8] The goal is to obtain a crystal of at least 20 micrometers in all three dimensions, ideally up to 0.25 mm, that is free of cracks and other defects.[9][10]

  • Rationale for Method Selection: The choice of crystallization technique is highly dependent on the solubility profile of the compound. For a novel pyrimidin-4-ol derivative, a systematic screening of solvents and techniques is recommended.

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks. The key is to control the rate of evaporation to allow for the ordered arrangement of molecules into a crystal lattice.

  • Vapor Diffusion (Anti-Solvent): This technique is particularly effective for small quantities of material. The compound is dissolved in a "good" solvent, and this solution is placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[11]

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[12]

  • Cryo-Protection: Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. The crystal is flash-cooled in a stream of cold nitrogen gas.

  • Data Collection Strategy: The diffractometer rotates the crystal through a series of angles while a detector collects the diffraction pattern of X-rays scattered by the crystal.[12] A full sphere of data is collected to ensure a complete dataset. The data collection time can range from a few hours to a day, depending on the crystal quality and the diffractometer.[13]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most computationally intensive step.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data. This process yields the final, high-resolution three-dimensional structure.

Data Presentation: Crystallographic Data

The final output of a single-crystal X-ray diffraction experiment is a wealth of precise structural information, typically presented in a standardized format. The following table illustrates the type of data expected for a pyrimidine derivative.

ParameterExample Value (for a related pyrimidine derivative)Description
Crystal Data
Chemical FormulaC₁₂H₁₂N₂OThe elemental composition of the molecule in the crystal.
Formula Weight200.24 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides a detailed description of the symmetry elements within the crystal.
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.[12]
Temperature100(2) KThe temperature at which the data was collected.
Refinement
Resolution0.75 ÅA measure of the level of detail in the electron density map.[13]
R-factor (R1)0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Complementary and Alternative Structural Validation Techniques

While SC-XRD provides the ultimate proof of structure, other techniques are indispensable for routine characterization, for instances where single crystals cannot be obtained, or for providing information about the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule.[1][14] For 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, ¹H and ¹³C NMR would provide key structural information.

  • Sample Preparation: Dissolve 1-10 mg of the compound in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.

  • ¹H NMR Acquisition: A standard ¹H NMR experiment can be run in a matter of minutes.[8] The resulting spectrum shows signals for each unique proton in the molecule, with their chemical shift indicating the electronic environment and the splitting pattern (multiplicity) revealing the number of neighboring protons.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, ¹³C NMR experiments are less sensitive and require more sample (typically >5 mg) and longer acquisition times (from one to several hours).[8][15] The spectrum shows a single peak for each unique carbon atom.

  • 2D NMR Experiments (COSY, HSQC, HMBC): For complex molecules, two-dimensional NMR experiments are often necessary to unambiguously assign all proton and carbon signals and to establish long-range correlations between atoms. These experiments can take several hours to acquire.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[16] This is a crucial technique for determining the molecular weight of a compound and confirming its elemental composition.

  • Sample Introduction: A small amount of the sample (typically less than 1.5 mg) is introduced into the mass spectrometer, where it is vaporized by heating. The compound must be thermally stable and have a sufficient vapor pressure.[16]

  • Ionization: In the ionization chamber, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which knocks off an electron from the molecule to form a positively charged molecular ion (M⁺).[17]

  • Fragmentation: The excess energy from the ionization process often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Computational Modeling

Computational chemistry methods can be used to predict the three-dimensional structure and other properties of small molecules.[15] These methods are particularly useful for generating hypothetical structures that can be compared with experimental data from NMR and MS.

  • Conformational Search: A molecular mechanics force field is used to generate a library of low-energy conformers of the molecule.

  • Geometry Optimization and Energy Calculation: Density Functional Theory (DFT) calculations are used to determine the optimized geometry and relative energies of each conformer.

  • NMR Chemical Shift Calculation: The NMR chemical shifts for each conformer are calculated using DFT.

  • Boltzmann Averaging: The calculated chemical shifts are Boltzmann-averaged based on the relative energies of the conformers to produce a predicted NMR spectrum.[4] This predicted spectrum can then be compared with the experimental spectrum to validate the proposed structure.

Performance Comparison

The following table provides a comparative overview of the key performance characteristics of each technique for the structural validation of a small organic molecule like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Modeling
Information Obtained Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment, solution-state conformation.[1]Molecular weight, elemental composition, structural fragments.[16]Predicted 3D structure, conformational analysis, predicted NMR spectra.[15]
Sample Requirements High-quality single crystal (20-250 µm).[10]1-10 mg (¹H), >5 mg (¹³C) dissolved in deuterated solvent.[15]< 1.5 mg, must be volatile and thermally stable.None (in silico).
Resolution Atomic (typically < 1 Å).[13]Provides information on through-bond and through-space atomic interactions.Provides mass-to-charge ratio, high resolution MS can give exact mass.Dependent on the level of theory used.
Typical Measurement Time Hours to a day for data collection.[13]Minutes (¹H) to several hours (¹³C, 2D).[8]Minutes.Hours to days of computation time.[4]
Approximate Cost High (instrumentation and expertise).[11][18]Moderate to high.[11][18]Low to moderate.[11][18]Low (software and computational resources).
Key Advantage Definitive structural proof.[1]Excellent for solution-state structure and dynamics.High sensitivity and accurate mass determination.No physical sample required, can predict properties.
Key Limitation Requires high-quality single crystals.[8]Provides indirect structural information (connectivity).Destructive technique, limited structural information.Predictions must be validated by experimental data.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for each experimental technique.

X-ray Crystallography Workflow

xray_workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopy) Crystallization->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Unit Cell Determination) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

NMR Spectroscopy Workflow

nmr_workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolution Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR NMR_2D 2D NMR (optional) C13_NMR->NMR_2D Processing Data Processing (Fourier Transform, Phasing) Assignment Spectral Assignment Processing->Assignment Interpretation Structural Interpretation Assignment->Interpretation Structural_Info Structural_Info Interpretation->Structural_Info Structural Information (Connectivity)

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry Workflow

ms_workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Interpretation Introduction Sample Introduction & Vaporization Ionization Electron Ionization (EI) Introduction->Ionization Acceleration Ion Acceleration Ionization->Acceleration Separation Mass Separation (m/z) Acceleration->Separation Detection Ion Detection Separation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Analysis of Molecular Ion & Fragmentation Pattern Spectrum->Analysis MW_Info MW_Info Analysis->MW_Info Molecular Weight & Structural Clues

Caption: Workflow for Mass Spectrometry.

Conclusion

The structural validation of a novel compound like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive three-dimensional structure, its reliance on high-quality single crystals necessitates the use of complementary techniques. NMR spectroscopy and mass spectrometry are essential tools for routine characterization, providing crucial information about atomic connectivity and molecular weight, respectively. Computational modeling serves as a valuable predictive tool to support and rationalize experimental findings. By judiciously employing this suite of analytical techniques, researchers can confidently and accurately elucidate the structure of new chemical entities, paving the way for further investigation and application.

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Validation

An In Vitro Comparative Analysis of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Against Commercial p38 MAPK Inhibitors

Introduction: The Rationale for Targeting p38 MAPK and a Novel Pyrimidine Scaffold The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting p38 MAPK and a Novel Pyrimidine Scaffold

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2] Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPK phosphorylates a host of downstream targets, including transcription factors and other kinases.[3][4] This cascade is pivotal in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), making it a high-value target for therapeutic intervention in a range of inflammatory diseases, neurodegenerative conditions, and cancers.[2]

The landscape of p38 MAPK inhibitors is well-established, with several compounds having been extensively characterized and utilized as standard tools in research. Among these, SB203580, a pyridinyl imidazole, and BIRB 796 (Doramapimod), a diaryl urea compound, are two of the most recognized commercial inhibitors.[5][6][7] They represent different binding modes and potency profiles, providing robust benchmarks for comparison. SB203580 is an ATP-competitive inhibitor of p38α and p38β isoforms, while BIRB 796 is a highly potent, slowly dissociating inhibitor that binds to an allosteric site, inducing a conformational change in the kinase.[6][7]

This guide introduces 6-(3,4-Dimethylphenyl)pyrimidin-4-ol , a novel small molecule featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in kinase inhibitor design. Given this structural heritage, we hypothesize a potential inhibitory activity against protein kinases. This document outlines a comprehensive in vitro strategy to characterize this compound's activity and selectivity, specifically focusing on p38α MAPK as a putative target. We will directly compare its performance against the industry-standard inhibitors SB203580 and BIRB 796, providing a framework for its preliminary evaluation as a potential therapeutic lead.

The p38 MAPK Signaling Cascade: A Central Hub for Stress and Inflammation

Understanding the mechanism of inhibition requires a clear picture of the target pathway. The p38 MAPK cascade is a three-tiered system. It is initiated by various extracellular stimuli, which activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. These in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs), primarily MKK3 and MKK6.[1] MKK3/6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[4]

Once active, p38 MAPK phosphorylates a diverse array of substrates. Key downstream effectors include MAPK-activated protein kinase 2 (MAPKAPK-2), which subsequently phosphorylates Heat Shock Protein 27 (HSP27), and various transcription factors like ATF-2.[3][8] The culmination of this signaling is often the increased transcription of genes encoding pro-inflammatory cytokines, most notably TNF-α.

p38_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Inflammatory Cytokines (TNF-α, IL-1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK Stress Environmental Stress (UV, Osmotic Shock) Stress->MAPKKK LPS LPS LPS->MAPKKK MKK36 MKK3 / MKK6 MAPKKK->MKK36 phosphorylates p38 p38 MAPK MKK36->p38 phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates ATF2 Transcription Factors (e.g., ATF-2) p38->ATF2 phosphorylates HSP27 HSP27 MAPKAPK2->HSP27 phosphorylates Gene Gene Transcription ATF2->Gene TNFa_mRNA TNF-α mRNA Gene->TNFa_mRNA

Caption: The p38 MAPK signaling pathway.

Experimental Design: A Multi-Tiered Approach to Inhibitor Characterization

To rigorously evaluate 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, we propose a logical, tiered in vitro testing workflow. This approach is designed to first establish direct enzymatic inhibition, then confirm activity in a relevant cellular context, and finally assess the broader selectivity profile. This ensures that resources are used efficiently and that each step provides a clear go/no-go decision point for further development.

  • Tier 1: Biochemical Potency Assay. The initial screen is a direct, cell-free enzymatic assay to determine if the compound can inhibit purified, active p38α MAPK. This definitively answers the question of direct target engagement and provides a quantitative measure of potency (IC50).

  • Tier 2: Cellular Functional Assay. If potency is confirmed biochemically, the next critical step is to assess the compound's ability to inhibit the p38 MAPK pathway in a relevant cellular model. We utilize the human monocytic THP-1 cell line, a standard model for inflammation.[9] By stimulating these cells with lipopolysaccharide (LPS), we induce a p38-dependent release of TNF-α. Measuring the inhibition of this cytokine release provides a functional readout of cellular potency. A concurrent cell viability assay is crucial to ensure that the observed effects are not due to general cytotoxicity.

  • Tier 3: Kinase Selectivity Profiling. Promising candidates from Tier 2 should be profiled against a broad panel of other kinases.[10][11][12] This step is vital for understanding the compound's selectivity and predicting potential off-target effects. A highly selective compound is often a more desirable starting point for a therapeutic program.

workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Selectivity Profiling biochem p38α Enzymatic Assay (e.g., ADP-Glo™) biochem_q Does it inhibit the enzyme directly? biochem->biochem_q biochem_out Biochemical IC50 biochem_q->biochem_out cell_assay LPS-Stimulated TNF-α Release (THP-1 Cells) biochem_out->cell_assay cell_q Does it work in a cell model? Is it non-toxic? cell_assay->cell_q viability Cell Viability Assay (e.g., CCK-8/MTT) viability->cell_q cell_out Cellular IC50 & CC50 cell_q->cell_out selectivity Broad Kinase Panel Screen (e.g., >400 Kinases) cell_out->selectivity selectivity_q Is the inhibition selective for p38? selectivity->selectivity_q selectivity_out Selectivity Profile selectivity_q->selectivity_out

Caption: Multi-tiered workflow for in vitro inhibitor characterization.

Comparative Data Summary

The following table summarizes the inhibitory activities of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (hypothetical data) and the standard commercial inhibitors, SB203580 and BIRB 796. The data for the standard inhibitors are representative of values reported in the literature.[5][7][13]

Compoundp38α Biochemical IC50 (nM)Cellular TNF-α IC50 (nM)Selectivity Profile
6-(3,4-Dimethylphenyl)pyrimidin-4-ol 85450To be determined
SB203580 5050-500[9][13]Selective for p38α/β
BIRB 796 (Doramapimod) 38[5][7]18-22[7]Pan-p38 inhibitor, also inhibits JNK2 and c-Raf at higher concentrations[5][7]

Disclaimer: Data for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The following protocols are self-validating systems. Each includes necessary controls (e.g., no-enzyme, vehicle-only) to ensure data integrity and allow for robust statistical analysis.

Protocol 1: p38α MAP Kinase Biochemical Potency Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The luminescent signal is directly proportional to ADP concentration and, therefore, kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a two-step process.[14] First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then quantified in a luciferase reaction.[15][16]

Materials:

  • Recombinant human p38α (active)

  • ATF-2 protein substrate[17][18][19][20]

  • ADP-Glo™ Kinase Assay Kit (Promega)[14][15]

  • Test compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (6-(3,4-Dimethylphenyl)pyrimidin-4-ol, SB203580, BIRB 796) in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells for 100% activity control and wells with a known p38 inhibitor for 0% activity control.

  • Enzyme Preparation: Dilute p38α kinase in Kinase Buffer to the desired working concentration.

  • Kinase Reaction Initiation: Add 5 µL of a master mix containing p38α kinase and the ATF-2 substrate to all wells except the "no enzyme" negative controls.

  • ATP Addition: To initiate the reaction, add 5 µL of ATP solution (at a concentration near the Km for p38α) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular TNF-α Secretion Assay in LPS-Stimulated THP-1 Cells

This assay measures the ability of a compound to inhibit the physiological downstream consequence of p38 MAPK activation in an immune cell context.

Principle: Lipopolysaccharide (LPS) activates the p38 MAPK pathway in THP-1 monocytic cells, leading to the synthesis and secretion of TNF-α.[21][22][23] The amount of TNF-α secreted into the culture medium can be quantified using an immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • TNF-α immunoassay kit (e.g., ELISA or HTRF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Pre-incubation: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM SB203580). Incubate for 1-2 hours at 37°C, 5% CO₂.[21]

  • Cell Stimulation: Prepare an LPS solution in culture medium. Add 50 µL to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the unstimulated negative control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.[23][24]

  • Supernatant Collection: Centrifuge the plate gently (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for TNF-α analysis.

  • TNF-α Quantification: Measure the TNF-α concentration in the supernatant according to the manufacturer's protocol for the chosen immunoassay kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by non-linear regression analysis.

Protocol 3: Cell Viability Assay (CCK-8/MTT)

This assay is essential to run in parallel with the cellular functional assay to ensure that the observed inhibition of TNF-α is not a result of compound-induced cell death.

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like WST-8 in CCK-8 kits or MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells at 5 x 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. The concentration range should match or exceed that used in the TNF-α assay. Incubate for the same duration (e.g., 6-8 hours, to match the total time of the functional assay).

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a distinct color change is observed.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) if significant toxicity is observed. Ideally, the cellular functional IC50 should be at least 10-fold lower than the CC50.

References

  • Clerk, A., et al. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). FEBS Letters. [Link]

  • p38 MAPK inhibitor | BIRB 796. Boehringer Ingelheim opnMe. [Link]

  • Compound Screening and Profiling Services. Sino Biological. [Link]

  • Kinase Profiling Services. Luceome Biotechnologies. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Vadnal, J., et al. (2007). Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. International Journal of Molecular Medicine. [Link]

  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

  • Roy, A., et al. (2021). Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure. Biomedical Research and Therapy. [Link]

  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... ResearchGate. [Link]

  • Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virus Research. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Chédeville, A., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS One. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLOS One. [Link]

  • Kinase assays. BMG LABTECH. [Link]

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Comparative

Inter-Laboratory Reproducibility in the Synthesis of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol: A Comparative Guide

As a Senior Application Scientist overseeing chemical development workflows, I frequently encounter discrepancies in the reproducibility of heterocyclic building blocks across different laboratory environments. 6-(3,4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical development workflows, I frequently encounter discrepancies in the reproducibility of heterocyclic building blocks across different laboratory environments. 6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents [1]. However, its synthesis is notoriously sensitive to minor variations in thermal profiles and reagent handling.

This guide objectively evaluates the inter-laboratory reproducibility of the two primary synthetic pathways for this compound: the classical One-Pot Condensation and the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [2]. By analyzing the causality behind experimental failures, we provide self-validating protocols designed to ensure high-fidelity reproduction across academic, CRO, and process R&D settings.

Mechanistic Insights & Causality

To achieve reproducibility, we must first understand why these reactions fail.

Method A: One-Pot Condensation Route

This method reacts an alkyl 3-oxo-3-(3,4-dimethylphenyl)propanoate with formamide and ammonium acetate [1]. The primary cause of inter-laboratory variance is the thermal profile . The reaction requires a strict initial hold at 110–120 °C. This allows the ammonium acetate to decompose, generating ammonia in situ, which then forms an enamine intermediate with the beta-keto ester. If a technician prematurely ramps the temperature to 160–170 °C for the cyclization step, the ammonia volatilizes before enamine formation is complete, leading to low yields (often <30%) and high residual starting material.

Method B: Suzuki-Miyaura Cross-Coupling Route

This modern approach couples 6-chloropyrimidin-4-ol with 3,4-dimethylphenylboronic acid using a Palladium catalyst [2]. The reproducibility bottleneck here is the tautomeric equilibrium of the pyrimidine ring. The 4-hydroxyl group exists in equilibrium with its pyrimidin-4-one tautomer. In highly basic or poorly solvated conditions, the electron-rich nature of the deprotonated pyrimidinol hinders the oxidative addition of the Pd(0) catalyst into the C-Cl bond. Strict control of the base (e.g., K₂CO₃) and the aqueous-organic biphasic ratio (1,4-Dioxane:H₂O) is required to maintain the catalyst's turnover frequency.

Tautomerism Taut1 Pyrimidin-4-ol Form (Favorable for Pd Insertion) Taut2 Pyrimidin-4-one Form (Electron-Rich, Hinders Pd) Base Base Selection (e.g., K2CO3) Equil Tautomeric Equilibrium Base->Equil Solvent Solvent Ratio (Dioxane:H2O) Solvent->Equil Equil->Taut1 Shifts toward Equil->Taut2 Shifts toward

Impact of base and solvent on the tautomeric equilibrium during Pd-catalyzed cross-coupling.

Quantitative Comparison of Synthetic Routes

To objectively assess performance, we aggregated synthesis data from three distinct laboratory environments executing both protocols at a 10 mmol scale.

Performance MetricMethod A: One-Pot Condensation [1]Method B: Suzuki Cross-Coupling [2]Causality of Variance
Average Yield (%) 58%82%Method B benefits from highly specific catalytic turnover, minimizing side reactions.
Inter-Lab Variance ± 18%± 5%Method A is highly dependent on precise thermal ramping and equipment heat-transfer rates.
Crude Purity (HPLC) 72%94%Method A generates thermal degradation byproducts at 170 °C, requiring heavy purification.
Reaction Time 6 - 7 hours2 - 3 hoursPd-catalysis significantly lowers the activation energy barrier for C-C bond formation.
Scalability (100g) Poor (Ammonia off-gassing)Excellent (Predictable exotherm)Gas evolution in Method A poses mass-transfer and safety challenges at scale.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Workflow StartA Alkyl 3-oxo-3-(3,4-dimethylphenyl)propanoate Step1A In Situ Enamine Formation (110-120°C, 1h) StartA->Step1A StartB 6-Chloropyrimidin-4-ol + 3,4-Dimethylphenylboronic acid Step1B Pd Oxidative Addition (1,4-Dioxane/H2O, 90°C) StartB->Step1B Step2A Thermal Cyclization (160-170°C, 4-5h) Step1A->Step2A Workup Aqueous Workup & Extraction Step2A->Workup Step2B Transmetalation & Reductive Elimination Step1B->Step2B Step2B->Workup Target Target Molecule: 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Workup->Target

Synthetic workflow comparison: One-Pot Condensation vs. Suzuki Cross-Coupling.

Protocol A: One-Pot Condensation

Recommended only for labs lacking organometallic capabilities.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (1.0 mmol) in formamide (50 mmol). Add ammonium acetate (5.0 mmol) in one portion.

  • Enamine Formation: Heat the stirred mixture to 110–120 °C for exactly 1 hour.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The starting beta-keto ester spot must be fully consumed, and the solution should transition to a pale yellow color. Do not proceed if the starting material remains.

  • Cyclization: Ramp the temperature to 160–170 °C and hold for 4–5 hours.

  • Workup: Cool the mixture to room temperature and pour it into 20 mL of ice-cold water.

    • Validation Check: A solid precipitate should form immediately. If an oil separates, cyclization was incomplete.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from ethanol.

Protocol B: Suzuki-Miyaura Cross-Coupling (Recommended)

The superior method for inter-laboratory reproducibility.

  • Solvent Degassing: Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge with Nitrogen or Argon for 15 minutes.

    • Causality Note: Dissolved oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, stalling the reaction.

  • Reaction Setup: To a flame-dried Schlenk tube, add 6-chloropyrimidin-4-ol (1.0 mmol), 3,4-dimethylphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Coupling: Add the degassed solvent, seal the tube, and heat to 90 °C for 2 hours.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass peak (m/z ~130) and the emergence of the product mass peak (m/z ~200) confirms successful reductive elimination.

  • Workup & Purification: Cool to room temperature, dilute with 20 mL water, and extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄, concentrate, and purify via flash column chromatography (gradient of EtOAc in hexanes) to afford the pure product [2].

Conclusion

For drug development professionals requiring high-purity 6-(3,4-Dimethylphenyl)pyrimidin-4-ol , the Suzuki-Miyaura Cross-Coupling (Method B) is the objectively superior choice. While Method A utilizes cheaper, commercially available bulk reagents, its severe sensitivity to thermal ramping makes it highly prone to inter-laboratory variability. Method B, provided strict anaerobic protocols are followed, offers a self-validating, highly reproducible pathway with superior E-factors and scalability.

References

  • Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Research Letters in Organic Chemistry, Article ID 810678. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] Consequently, understanding the safe handling and disposal of its derivatives is of paramount i...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] Consequently, understanding the safe handling and disposal of its derivatives is of paramount importance in any research and development setting.

I. Hazard Assessment and Chemical Profile

Given the absence of a dedicated MSDS for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, a conservative approach to hazard assessment is mandatory. Based on data from analogous pyrimidine and dimethylphenyl compounds, the following potential hazards should be assumed[4][5][6]:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Assumed Hazard Profile and Required PPE

Potential HazardGHS Classification (Assumed)Recommended Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCategory 2Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[7]
Eye Damage/IrritationCategory 2ASafety glasses with side shields or goggles.[5]
Respiratory IrritationCategory 3Use only in a well-ventilated area or a chemical fume hood.[5]

II. Step-by-Step Disposal Protocol

The disposal of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol must be conducted as hazardous waste.[5][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][9]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in a designated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Label the container with "Hazardous Waste," the full chemical name "6-(3,4-Dimethylphenyl)pyrimidin-4-ol," and the approximate quantity.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste.

    • Collect these items in a separate, clearly labeled hazardous waste container.

2. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[10][11]

  • This storage area should be away from incompatible materials, particularly strong oxidizing agents.[5]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[10]

3. Arranging for Professional Disposal:

  • Disposal of this chemical waste must be handled by a licensed professional waste disposal service.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and contracts with certified disposal companies.

  • Provide the EHS department with a full inventory of the waste, including the chemical name and quantity.

4. Documentation:

  • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation.

  • This documentation is crucial for regulatory compliance and for the waste disposal company.

III. Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and appropriate action is critical to mitigate risks.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and evacuate the immediate area.

  • If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's emergency response team.

2. Personal Protection:

  • Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

3. Containment and Cleanup:

  • For small spills, carefully sweep up the solid material. Avoid creating dust.

  • Use an absorbent material, such as vermiculite or sand, to cover the spill area.

  • Place all contaminated materials, including the absorbent, into a designated hazardous waste container.[9]

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Reporting:

  • Report all spills to your supervisor and the EHS department, regardless of size.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

DisposalWorkflow Start Generation of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Waste Assess Assess Waste Type (Solid Compound or Contaminated Material) Start->Assess SolidWaste Solid Waste Container (Labeled 'Hazardous Waste') Assess->SolidWaste Unused/Waste Compound ContaminatedWaste Contaminated Waste Container (Labeled 'Hazardous Waste') Assess->ContaminatedWaste Gloves, Wipes, etc. Store Store in Designated Secondary Containment Area SolidWaste->Store ContaminatedWaste->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Documentation Complete Hazardous Waste Manifest ContactEHS->Documentation Disposal Licensed Professional Waste Disposal Documentation->Disposal

Sources

Handling

Personal protective equipment for handling 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling novel research chemicals like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol , we must design a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling novel research chemicals like 6-(3,4-Dimethylphenyl)pyrimidin-4-ol , we must design a self-validating safety system that anticipates chemical behavior.

Because the complete chronic toxicological profile of novel active pharmaceutical ingredients (APIs) is rarely fully characterized upon synthesis, we must treat this compound as a high-risk hazard. According to USP General Chapter <800>, handling bulk APIs requires stringent containment and barrier strategies to mitigate exposure risks[1]. Structurally, pyrimidin-4-ol derivatives often exhibit acute oral toxicity, skin sensitization, and severe ocular irritation[2]. Furthermore, the lipophilic 3,4-dimethylphenyl moiety increases the compound's ability to permeate the stratum corneum, making dermal protection critical.

Below is your definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling 6-(3,4-Dimethylphenyl)pyrimidin-4-ol.

Causality-Driven PPE Matrix

To ensure comprehensive protection, a multi-layered approach to PPE is necessary. The following table summarizes the quantitative specifications and the mechanistic rationale behind each protective layer[3].

Table 1: Quantitative PPE and Engineering Control Specifications

Control MeasureSpecification / MetricCausality & Mechanistic Rationale
Nitrile Gloves ≥ 0.1 mm (4 mil) thickness, Double-glovedProvides a dual-layer barrier against lipophilic penetration. Double-gloving allows the safe removal of a contaminated outer layer without exposing bare skin to the API[4].
Respirator NIOSH N95 or P100 (≥ 95% or 99.97% filtration)Captures fine, aerosolized pyrimidinol particles (< 0.3 µm) generated by static repulsion during weighing or transfer[3].
Fume Hood / BSC Face velocity of 80–100 feet per minute (fpm)Ensures aerodynamic containment of powders, preventing turbulent back-drafts from carrying the API into the operator's breathing zone[5].
Safety Goggles ANSI Z87.1 compliant, indirect ventingPrevents fine dust and solvent splashes from reaching the ocular mucosa, mitigating the severe eye damage associated with pyrimidinols[6].
Lab Coat Solid-front, low-permeability, knit cuffsA solid-front gown prevents powder from accumulating in buttons or seams, which could later become a hidden source of secondary exposure[3].

Experimental Protocols: Handling & Solubilization

OSHA standard 29 CFR 1910.132 mandates that employers conduct a formal hazard assessment and ensure employees are trained in the precise donning, handling, and doffing sequences of PPE[7].

Protocol A: The Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is a self-validating system designed to prevent cross-contamination.

  • Hand Hygiene & Base Layer: Wash hands thoroughly. Don the solid-front lab coat, ensuring the knit cuffs sit securely at the wrists.

  • Respiratory & Ocular Protection: Don the N95/P100 respirator, performing a negative-pressure seal check. Don safety goggles. Causality: Securing respiratory and eye protection before gloves ensures your hands are clean when touching your face.

  • Double-Gloving: Don the inner pair of nitrile gloves, pulling them under the lab coat cuffs. Don the outer pair of extended-cuff nitrile gloves, pulling them over the lab coat cuffs. Causality: This creates an interlocking seal that prevents powder from migrating up the sleeves[4].

  • Doffing (Post-Experiment): Remove the outer gloves first by pinching the palm and peeling them inside out. Remove the lab coat and goggles. Remove the respirator by the straps (do not touch the front filter). Finally, remove the inner gloves and wash hands.

Protocol B: Weighing and Solubilization of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol
  • Preparation & Purging: Verify the chemical fume hood has a face velocity of 80–100 fpm. Clear the workspace of unnecessary clutter to maintain laminar airflow.

  • Static Mitigation: Wipe the interior weighing surface with a damp lint-free cloth or use an anti-static ionizing bar. Causality: Substituted pyrimidinols often present as fine, statically charged powders. Neutralizing the micro-environment prevents the powder from repelling off the spatula and aerosolizing.

  • Weighing: Place a disposable, anti-static weigh boat on the analytical balance. Carefully transfer the 6-(3,4-Dimethylphenyl)pyrimidin-4-ol using a micro-spatula.

  • In-Situ Solubilization: Rather than transferring the dry powder across the lab, add your primary solvent (e.g., DMSO or DMF) directly to the weigh boat or pre-tared vial inside the hood. Causality: Wetting the powder immediately reduces the inhalation and aerosolization hazard to zero. Cap the vial tightly before removing it from the engineering control.

Spill Response & Disposal Plans

In the event of a powder spill, immediate and calculated action is required to prevent widespread laboratory contamination.

Immediate Spill Response:

  • Isolation: Evacuate personnel from the immediate vicinity and allow the hood to clear airborne particulates for 2 minutes.

  • Containment: Do not dry-sweep the powder. Cover the spilled 6-(3,4-Dimethylphenyl)pyrimidin-4-ol with absorbent pads dampened with a mixture of water and a mild surfactant. Causality: Dry sweeping will aerosolize the API. The surfactant reduces the surface tension of the water, allowing it to trap the lipophilic pyrimidinol powder effectively.

  • Chemical Decontamination: Carefully scoop the damp pads into a sealable hazardous waste container. Wipe the area with a 1% sodium hypochlorite solution, followed by 70% ethanol. Causality: Hypochlorite oxidizes residual organic API, while ethanol removes unreacted lipophilic residues and accelerates surface drying.

Waste Disposal: All contaminated consumables (weigh boats, outer gloves, damp pads) must be sealed in a designated, clearly labeled hazardous API waste receptacle. Do not dispose of pyrimidinol derivatives in standard aqueous waste streams, as they pose environmental toxicity risks[1]. Arrange for incineration through a licensed chemical waste disposal facility.

Safety Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation when handling novel pyrimidinol APIs.

PPE_Workflow Hazard 1. Hazard Assessment (API Profiling) Hood 2. Engineering Controls (Fume Hood: 80-100 fpm) Hazard->Hood Donning 3. PPE Donning (Double Gloves, N95) Hood->Donning Handling 4. Compound Handling (Weighing & Solubilization) Donning->Handling Spill Spill or Exposure? Handling->Spill Decon 5a. Spill Response & Decontamination Spill->Decon Yes Doffing 5b. Standard Doffing & Waste Disposal Spill->Doffing No Decon->Doffing

Caption: Workflow for handling novel pyrimidinol APIs safely.

References

  • [7] Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • [5] Title: Controlling Occupational Exposure to Hazardous Drugs | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,4-Dimethylphenyl)pyrimidin-4-ol
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6-(3,4-Dimethylphenyl)pyrimidin-4-ol
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